molecular formula C20H39NO7 B607997 Hydroxy-Amino-bis(PEG1-C2-Boc)

Hydroxy-Amino-bis(PEG1-C2-Boc)

カタログ番号: B607997
分子量: 405.5 g/mol
InChIキー: OUIZBEKRHPKXAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy-Amino-bis(PEG1-t-butyl ester) is a branched PEG derivative with a terminal hydroxy group and two t-butyl esters. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.

特性

IUPAC Name

tert-butyl 3-[2-[2-hydroxyethyl-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO7/c1-19(2,3)27-17(23)7-13-25-15-10-21(9-12-22)11-16-26-14-8-18(24)28-20(4,5)6/h22H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZBEKRHPKXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-Amino-bis(PEG1-C2-Boc): Structure, Properties, and Applications in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2] "Hydroxy-Amino-bis(PEG1-C2-Boc)" is a branched, alkyl/ether-based PROTAC linker that offers a versatile platform for the synthesis of these targeted protein degraders.[3][4] This technical guide provides a comprehensive overview of its structure, properties, and a generalized protocol for its application in the synthesis of PROTACs.

Chemical Structure and Properties

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a synthetic molecule featuring a central amino group, a hydroxyl terminus, and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The PEG moieties enhance the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

G cluster_0 Hypothetical Synthesis Workflow Start Amino-diol Precursor Step1 Protection of Hydroxyl Group Start->Step1 e.g., TBDMSCl, Imidazole Step2 Alkylation with Boc-protected PEG derivative (x2) Step1->Step2 e.g., NaH, Boc-PEG1-C2-OMs Step3 Deprotection of Hydroxyl Group Step2->Step3 e.g., TBAF End Hydroxy-Amino-bis(PEG1-C2-Boc) Step3->End G cluster_0 PROTAC Synthesis Workflow Linker Hydroxy-Amino-bis(PEG1-C2-Boc) Step1 Couple E3 Ligase Ligand to -OH group Linker->Step1 e.g., Mitsunobu or esterification Intermediate1 E3 Ligand-Linker Conjugate Step1->Intermediate1 Step2 Boc Deprotection (x2) Intermediate1->Step2 e.g., TFA in DCM Intermediate2 E3 Ligand-Linker-diacid Step2->Intermediate2 Step3 Couple Target Protein Ligand (x2) Intermediate2->Step3 e.g., HATU, DIPEA Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Molecule TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex Recycling PROTAC Recycling PROTAC->Recycling Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Target Protein Ubiquitination TernaryComplex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Degradation->Recycling

References

Technical Guide: Hydroxy-Amino-bis(PEG1-C2-Boc) - A Branched Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1415800-34-8

This technical guide provides a comprehensive overview of Hydroxy-Amino-bis(PEG1-C2-Boc), a branched, alkyl/ether-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Identity and Properties

Hydroxy-Amino-bis(PEG1-C2-Boc) is a heterobifunctional linker characterized by a central secondary amine, a hydroxyl group, and two short polyethylene (B3416737) glycol (PEG) arms. Each arm is terminated with a tert-butyl (Boc) protected carboxylic acid. The presence of the PEG moieties enhances the solubility of the linker and the resulting PROTAC molecule in aqueous media, which is a critical property for biological applications. The terminal Boc-protected esters can be deprotected under acidic conditions to reveal carboxylic acid groups, allowing for subsequent conjugation to a protein of interest (POI) ligand or an E3 ligase ligand via amide bond formation. The central secondary amine and the hydroxyl group also offer potential points for further chemical modification.

PropertyValueSource
CAS Number 1415800-34-8
Molecular Formula C₂₀H₃₉NO₇
Molecular Weight 405.53 g/mol
SMILES O=C(OC(C)(C)C)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C
Appearance Not specified (likely an oil or solid)-
Purity >95% (typical for commercial samples)-
Storage -20°C[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane. Increased aqueous solubility due to the PEG chains.-

Proposed Synthesis Protocol

Stage 1: Synthesis of tert-butyl 3-(2-hydroxyethoxy)propanoate (Precursor)

This precursor can be synthesized via a Michael addition of ethylene (B1197577) glycol to tert-butyl acrylate (B77674).

Materials:

  • Anhydrous ethylene glycol

  • tert-Butyl acrylate

  • Sodium metal (or other suitable base)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of anhydrous ethylene glycol (e.g., 3 equivalents) in anhydrous THF, add a catalytic amount of sodium metal (e.g., 0.05 equivalents).

  • Stir the mixture at room temperature for approximately 2 hours to allow for the formation of the sodium alkoxide.

  • Add tert-butyl acrylate (e.g., 1 equivalent) to the reaction mixture and stir overnight at room temperature.

  • Quench the reaction by adding water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield tert-butyl 3-(2-hydroxyethoxy)propanoate as a colorless oil.[2]

Stage 2: Synthesis of Hydroxy-Amino-bis(PEG1-C2-Boc)

This stage involves the activation of the hydroxyl group of the precursor, followed by a nucleophilic substitution with a suitable amine source.

Materials:

  • tert-butyl 3-(2-hydroxyethoxy)propanoate

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (or a protected amine equivalent)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate (2 equivalents) in anhydrous DCM.

    • Add triethylamine (e.g., 2.2 equivalents).

    • Cool the mixture to 0°C and slowly add p-toluenesulfonyl chloride (or methanesulfonyl chloride) (e.g., 2.1 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the tosylated (or mesylated) precursor.

  • Nucleophilic Substitution:

    • Dissolve the activated precursor (2 equivalents) in a suitable anhydrous solvent like DMF.

    • Add a source of the central amino and hydroxyl groups. A potential starting material could be 2-aminoethanol, where the amino group would perform the nucleophilic attack.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid produced.

    • Heat the reaction mixture (e.g., to 60-80°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield Hydroxy-Amino-bis(PEG1-C2-Boc).

Application in PROTAC Synthesis

Hydroxy-Amino-bis(PEG1-C2-Boc) serves as a versatile linker for the modular synthesis of PROTACs. The general workflow involves the sequential deprotection of the Boc groups and coupling with the respective ligands.

General Experimental Workflow for PROTAC Synthesis
  • Boc Deprotection: The tert-butyl ester groups are removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM) to yield the free carboxylic acids.

  • First Amide Coupling: The resulting di-acid linker is then coupled to the amine-functionalized POI ligand or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Second Amide Coupling: The remaining free carboxylic acid on the linker-ligand conjugate is then coupled to the second ligand (E3 ligase ligand or POI ligand, respectively) using similar amide coupling conditions.

  • Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Linker Assembly EthyleneGlycol Ethylene Glycol MichaelAddition Michael Addition (Base catalyst) EthyleneGlycol->MichaelAddition tButylAcrylate tert-Butyl Acrylate tButylAcrylate->MichaelAddition Precursor tert-butyl 3-(2- hydroxyethoxy)propanoate Activation Activation (e.g., TsCl, Base) Precursor->Activation MichaelAddition->Precursor ActivatedPrecursor Activated Precursor (e.g., Tosylate) NucleophilicSubstitution Nucleophilic Substitution ActivatedPrecursor->NucleophilicSubstitution AmineSource 2-Aminoethanol AmineSource->NucleophilicSubstitution FinalProduct Hydroxy-Amino-bis(PEG1-C2-Boc) Activation->ActivatedPrecursor NucleophilicSubstitution->FinalProduct

Caption: Proposed two-stage synthesis of Hydroxy-Amino-bis(PEG1-C2-Boc).

General PROTAC Synthesis Workflow

G Start Hydroxy-Amino-bis (PEG1-C2-Boc) Linker BocDeprotection Boc Deprotection (TFA/DCM) Start->BocDeprotection DiAcidLinker Di-acid Linker BocDeprotection->DiAcidLinker FirstCoupling Amide Coupling (e.g., HATU) DiAcidLinker->FirstCoupling LinkerLigand1 Linker-Ligand 1 Conjugate FirstCoupling->LinkerLigand1 SecondCoupling Amide Coupling (e.g., HATU) LinkerLigand1->SecondCoupling CrudePROTAC Crude PROTAC SecondCoupling->CrudePROTAC Purification Purification (e.g., HPLC) CrudePROTAC->Purification FinalPROTAC Final PROTAC Molecule Purification->FinalPROTAC POILigand POI Ligand (with amine) POILigand->FirstCoupling E3Ligand E3 Ligase Ligand (with amine) E3Ligand->SecondCoupling

Caption: General workflow for synthesizing a PROTAC using the linker.

Conclusion

Hydroxy-Amino-bis(PEG1-C2-Boc) is a valuable, albeit not widely documented, tool for the construction of PROTACs. Its branched structure and PEGylated nature offer desirable physicochemical properties for the resulting degrader molecules. While a definitive published synthesis protocol is lacking, this guide provides a chemically sound, proposed route for its preparation and a clear workflow for its application in PROTAC development. Further empirical work is necessary to optimize the proposed synthesis and fully characterize the linker and its performance in PROTAC constructs.

References

An In-Depth Technical Guide to Hydroxy-Amino-bis(PEG1-C2-Boc) for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and application of Hydroxy-Amino-bis(PEG1-C2-Boc), a bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical characteristics, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the key signaling pathways and workflows involved in PROTAC-mediated protein degradation.

Core Molecular Data

Hydroxy-Amino-bis(PEG1-C2-Boc) is an alkyl/ether-based linker designed for the synthesis of PROTACs.[1] Its structure incorporates a central amine with a hydroxyl group and two Boc-protected polyethylene (B3416737) glycol (PEG) arms, offering a versatile platform for conjugation to both a target protein ligand and an E3 ligase ligand.

PropertyValueReference
Molecular Formula C20H39NO7[1]
CAS Number 1415800-34-8[1]
SMILES O=C(OC(C)(C)C)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C[1]
Product Type PROTAC Linker[1]

PROTAC Signaling Pathway

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Linker + Ligands) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds E2 E2 E2->E3_Ligase Ub Conjugation Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Produces POI_PROTAC_E3->POI Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using Hydroxy-Amino-bis(PEG1-C2-Boc) typically involves a multi-step process to conjugate a ligand for the target protein and a ligand for an E3 ligase. The following is a representative protocol based on common synthetic strategies for PEG-containing PROTACs.

Step 1: Deprotection of the Hydroxyl Group (if necessary) and Activation

This step is performed if the hydroxyl group on the linker needs to be modified for conjugation. For this specific linker, the primary alcohol can be activated directly.

Step 2: Conjugation to the First Ligand (e.g., Target Protein Ligand)

This example describes an amide bond formation, a common method for linking components.

  • Reagents and Materials:

    • Hydroxy-Amino-bis(PEG1-C2-Boc) (1.0 eq)

    • Target Protein Ligand with a carboxylic acid group (1.1 eq)

    • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Hydroxy-Amino-bis(PEG1-C2-Boc) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Ligand-Linker intermediate.

Step 3: Boc Deprotection

  • Reagents and Materials:

    • Ligand-Linker intermediate from Step 2

    • DCM (Dichloromethane)

    • TFA (Trifluoroacetic acid)

  • Procedure:

    • Dissolve the Ligand-Linker intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 4: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand)

  • Reagents and Materials:

    • Deprotected Ligand-Linker intermediate from Step 3 (1.0 eq)

    • E3 Ligase Ligand with a carboxylic acid group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow a similar procedure to Step 2, using the deprotected Ligand-Linker intermediate and the E3 Ligase Ligand-COOH.

    • After workup and purification, the final PROTAC molecule is obtained.

PROTAC Drug Development Workflow

The development of a novel PROTAC is a systematic process that begins with target identification and culminates in a clinically viable drug candidate. The workflow involves iterative cycles of design, synthesis, and biological evaluation to optimize the potency, selectivity, and pharmacokinetic properties of the PROTAC.

PROTAC_Development_Workflow cluster_0 PROTAC Development Pipeline Target_ID 1. Target Identification & Validation Ligand_Screening 2. Ligand Screening (POI & E3 Ligase) Target_ID->Ligand_Screening Linker_Design 3. Linker Design & Selection (e.g., Hydroxy-Amino-bis(PEG1-C2-Boc)) Ligand_Screening->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Assays 5. In Vitro Evaluation (Binding, Degradation, Selectivity) PROTAC_Synthesis->In_Vitro_Assays SAR 6. Structure-Activity Relationship (SAR) Studies In_Vitro_Assays->SAR SAR->Linker_Design Iterative Optimization In_Vivo_Studies 7. In Vivo Evaluation (PK/PD, Efficacy, Toxicity) SAR->In_Vivo_Studies Lead_Optimization 8. Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->SAR Further Optimization Clinical_Candidate 9. Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

A typical workflow for the design and evaluation of PROTACs.

References

The Strategic Role of Hydroxy-Amino-bis(PEG1-C2-Boc) in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite design, consisting of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. This technical guide provides a comprehensive overview of the role of "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based bifunctional linker, in the synthesis of PROTACs. We will delve into its chemical properties, its strategic application in PROTAC design, and provide detailed, representative experimental protocols for its incorporation into a PROTAC scaffold.

Introduction to PROTAC Technology and the Critical Role of Linkers

PROTACs represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology. By inducing the degradation of a target protein, PROTACs can offer a more sustained and potent biological response compared to traditional small-molecule inhibitors. The linker, far from being a passive spacer, plays a pivotal role in the successful design of a PROTAC. Its length, flexibility, and chemical composition dictate the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for the formation of a productive ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein.

Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the solubility and permeability of these often large and hydrophobic molecules.[1][2][3] The incorporation of PEG chains can improve the pharmacokinetic profile of a PROTAC and provide the necessary flexibility for optimal ternary complex formation.

Chemical Properties of Hydroxy-Amino-bis(PEG1-C2-Boc)

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a bifunctional linker designed for use in PROTAC synthesis.[4] Its structure combines the advantageous properties of a short PEG chain with the versatility of a protected amine and a hydroxyl group.

PropertyValueReference
Chemical Name Hydroxy-Amino-bis(PEG1-C2-Boc)[4][5]
CAS Number 1415800-34-8[5]
Molecular Formula C20H39NO7[5]
Molecular Weight 421.53 g/mol [5]
Class Alkyl/ether-based PROTAC linker[4][5]

The key functional components of this linker are:

  • A Central Amine: This serves as a point of attachment for one of the PROTAC's ligands.

  • A Hydroxyl Group: The hydroxyl (-OH) group provides a reactive handle for conjugation, typically after activation, or can be used to modulate the linker's polarity.

  • Two Boc-Protected Carboxylic Acid Groups: The tert-butyloxycarbonyl (Boc) protecting groups mask two carboxylic acid functionalities. The Boc group is an acid-labile protecting group, meaning it can be selectively removed under acidic conditions to reveal the free carboxylic acids for subsequent coupling reactions. This allows for a modular and controlled assembly of the PROTAC molecule.

  • PEG1 Spacers: The short polyethylene glycol units enhance the hydrophilicity of the linker, which can improve the solubility and cell permeability of the final PROTAC.[1][6]

Below is a diagram of the general PROTAC mechanism.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Enters Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Role in PROTAC Synthesis: A Modular Approach

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is designed for a modular approach to PROTAC synthesis, allowing for the sequential attachment of the warhead and the E3 ligase ligand. The presence of orthogonal protecting groups (in this case, the Boc groups) is central to this strategy.

The general workflow for synthesizing a PROTAC using this linker would be as follows:

PROTAC_Synthesis_Workflow Start Start with Hydroxy-Amino-bis(PEG1-C2-Boc) Step1 Couple to Warhead or E3 Ligase Ligand (via central amine) Start->Step1 Step2 Boc Deprotection (Acidic Conditions) Step1->Step2 Step3 Couple to Second Ligand (via revealed carboxylic acids) Step2->Step3 End Final PROTAC Molecule Step3->End

Caption: Representative workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative and should be adapted and optimized based on the specific warhead and E3 ligase ligand being used. No specific published protocol for "Hydroxy-Amino-bis(PEG1-C2-Boc)" is currently available.

General Protocol for Boc Deprotection

Objective: To remove the Boc protecting groups from "Hydroxy-Amino-bis(PEG1-C2-Boc)" or its conjugate to reveal the free carboxylic acids.

Materials:

  • Boc-protected compound (1 equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Representative Protocol for PROTAC Synthesis via Amide Bond Formation

Objective: To couple the deprotected linker to an amine-functionalized warhead or E3 ligase ligand.

Step 1: Coupling of "Hydroxy-Amino-bis(PEG1-C2-Boc)" to the First Ligand (Amine-functionalized)

This step would utilize the central amine of the linker.

Materials:

  • "Hydroxy-Amino-bis(PEG1-C2-Boc)" (1.1 equivalents)

  • Carboxylic acid-functionalized ligand (Warhead-COOH or E3-Ligand-COOH) (1 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of "Hydroxy-Amino-bis(PEG1-C2-Boc)" in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.

Step 2: Boc Deprotection

Follow the protocol outlined in section 4.1 to deprotect the two carboxylic acid groups on the ligand-linker conjugate.

Step 3: Coupling to the Second Ligand (Amine-functionalized)

Materials:

  • Deprotected ligand-linker conjugate (1 equivalent)

  • Amine-functionalized ligand (Warhead-NH2 or E3-Ligand-NH2) (2.2 equivalents, assuming coupling to both revealed carboxylic acids)

  • HATU (2.4 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the deprotected ligand-linker conjugate in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA and stir for 15 minutes.

  • Add the amine-functionalized ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Work-up and purify as described in Step 1 to obtain the final PROTAC molecule.

Data Presentation: Hypothetical Performance Metrics

Due to the absence of specific published data for PROTACs synthesized with "Hydroxy-Amino-bis(PEG1-C2-Boc)", the following table presents hypothetical, yet representative, quantitative data that would be generated during the evaluation of a novel PROTAC.

ParameterPROTAC-X (Hypothetical)Description
Target Protein e.g., BRD4The protein of interest to be degraded.
E3 Ligase e.g., Cereblon (CRBN)The recruited E3 ubiquitin ligase.
DC50 50 nMThe concentration of PROTAC required to degrade 50% of the target protein.
Dmax >95%The maximum percentage of target protein degradation achieved.
Binding Affinity (Warhead to Target) 100 nM (Kd)The dissociation constant for the interaction between the warhead and the target protein.
Binding Affinity (E3 Ligand to E3) 250 nM (Kd)The dissociation constant for the interaction between the E3 ligand and the E3 ligase.
Cell Permeability (Caco-2) 2 x 10^-6 cm/sA measure of the PROTAC's ability to cross cell membranes.
Aqueous Solubility 150 µMThe maximum concentration of the PROTAC that can be dissolved in an aqueous buffer.

Conclusion

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a versatile bifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. Its combination of a central amine, a hydroxyl group, Boc-protected carboxylic acids, and PEG spacers provides a balance of reactivity, control, and favorable physicochemical properties. While specific examples of its application in the literature are currently scarce, the principles of its use are well-established within the field of PROTAC development. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to incorporate this and similar linkers into their PROTAC design and synthesis workflows, ultimately accelerating the discovery of novel protein-degrading therapeutics.

References

The Bifunctional Linker "Hydroxy-Amino-bis(PEG1-C2-Boc)": A Technical Overview for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. "Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based, bifunctional linker designed for the synthesis of PROTACs. This technical guide provides a comprehensive overview of its properties and its role in the development of novel protein degraders.

Physicochemical Properties

Understanding the fundamental properties of a linker is paramount for its effective application in PROTAC design. "Hydroxy-Amino-bis(PEG1-C2-Boc)" is a well-defined chemical entity with the following characteristics:

PropertyValue
Molecular Formula C₂₀H₃₉NO₇
Molecular Weight 405.53 g/mol
CAS Number 1415800-34-8
Class Alkyl/Ether-based PROTAC Linker
Functional Groups Hydroxyl (-OH), Amine (-NH-, Boc-protected), Ester (-COO-)
Solubility Soluble in organic solvents such as DMSO and DMF

The Role in PROTAC Design and Synthesis

"Hydroxy-Amino-bis(PEG1-C2-Boc)" serves as a versatile building block in the modular synthesis of PROTACs. Its structure incorporates a central secondary amine, which, after deprotection of the Boc group, can be functionalized. The terminal hydroxyl and Boc-protected carboxyl groups provide two distinct points for conjugation with a target protein ligand and an E3 ligase ligand.

The alkyl/ether composition of the linker chain imparts flexibility and can influence the PROTAC's solubility and cell permeability. The polyethylene (B3416737) glycol (PEG) unit can enhance aqueous solubility, a desirable property for improving the pharmacokinetic profile of the final PROTAC molecule. The length of the linker is a critical parameter that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately impacting the efficiency of ubiquitination and subsequent degradation.

Conceptual Experimental Workflow for PROTAC Synthesis

While specific protocols are highly dependent on the nature of the target and E3 ligase ligands, a general workflow for utilizing "Hydroxy-Amino-bis(PEG1-C2-Boc)" can be conceptualized. This involves a series of chemical reactions to sequentially attach the two ligands to the linker.

PROTAC_Synthesis_Workflow Conceptual PROTAC Synthesis Workflow cluster_linker_prep Linker Preparation cluster_ligand1_conjugation First Ligand Conjugation cluster_ligand2_conjugation Second Ligand Conjugation cluster_final_product Final PROTAC linker Hydroxy-Amino-bis(PEG1-C2-Boc) deprotection Boc Deprotection (e.g., TFA) linker->deprotection 1. conjugation1 Amide Coupling (e.g., HATU, DIPEA) deprotection->conjugation1 2. ligand1 Target Protein Ligand (with reactive group) ligand1->conjugation1 conjugation2 Esterification or Amide Coupling conjugation1->conjugation2 3. ligand2 E3 Ligase Ligand (with reactive group) ligand2->conjugation2 purification Purification (e.g., HPLC) conjugation2->purification 4. characterization Characterization (e.g., MS, NMR) purification->characterization protac Final PROTAC Molecule characterization->protac PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->POI Recycling PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->E3 Ub conjugation Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

The Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology, particularly within the realm of Proteolysis Targeting Chimeras (PROTACs), lies the linker—a critical component that dictates the efficacy, selectivity, and drug-like properties of these novel therapeutics. Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) has become a cornerstone of PROTAC design. This technical guide provides a comprehensive overview of the role of PEG linkers in TPD, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This linker is far from a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the crucial first step in the degradation pathway.[2][3]

PEG linkers, characterized by their repeating ethylene (B1197577) glycol units, offer a unique combination of properties that make them highly advantageous in PROTAC design:

  • Enhanced Solubility and Physicochemical Properties: A major challenge in PROTAC development is the often large and lipophilic nature of the molecules, which can lead to poor aqueous solubility and hinder bioavailability.[4] The inherent hydrophilicity of the PEG chain significantly improves the solubility of PROTACs, making them more compatible with physiological environments.[3][5]

  • Flexibility and Conformational Control: The ethylene glycol units in PEG linkers provide significant conformational flexibility.[5] This allows the PROTAC to adopt an optimal orientation to facilitate the crucial protein-protein interactions between the target and the E3 ligase within the ternary complex.[2][6]

  • Tunable Length for Optimal Ternary Complex Formation: The length of the PEG linker is a critical parameter that must be empirically optimized for each target-E3 ligase pair.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination.[3] The modular nature of PEG chemistry allows for the straightforward synthesis of PROTACs with varying linker lengths, enabling systematic optimization of degradation efficiency.[7]

  • Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation. This can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[4]

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade a target protein. The process can be visualized as a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_formation 1. Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical step in PROTAC design. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Physicochemical Properties of PROTACs with Different Linker Types

Linker Type cLogP TPSA (Ų) HBD HBA Solubility (µM)
Alkyl Chain (12 atoms) 6.8 150 4 8 < 10
PEG3 (11 atoms) 5.5 180 4 11 50
PEG5 (17 atoms) 4.9 210 4 14 > 100

Data is illustrative and compiled from various sources in the literature.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC Linker Composition DC50 (nM) Dmax (%)
PROTAC-PEG3 3 PEG units 50 85
PROTAC-PEG4 4 PEG units 25 95
PROTAC-PEG5 5 PEG units 10 >98
PROTAC-PEG6 6 PEG units 30 90

Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent.

Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms) ERα Degradation (%) at 100 nM
PROTAC 1 12 ~60
PROTAC 2 16 >95
PROTAC 3 20 ~70

Based on data from a study by Cyrus et al.[3][8]

Table 4: Linker Length Dependency for TBK1 Degradation

Linker Length (atoms) TBK1 Degradation DC50 (nM) Dmax (%)
< 12 Not Observed - -
21 Potent Degradation 3 96
29 Reduced Potency 292 76

Based on data from a study on TBK1-targeting PROTACs.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, characterization, and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, often involving amide bond formation and "click chemistry".[1]

Step 1: Amide Coupling of E3 Ligase Ligand with Bifunctional PEG Linker

  • Reagents and Materials:

    • E3 ligase ligand with a free amine (e.g., pomalidomide-NH2) (1.0 eq)

    • Bifunctional PEG linker (e.g., HOOC-PEGn-Azide) (1.1 eq)

    • Peptide coupling reagent (e.g., HATU) (1.2 eq)

    • Organic base (e.g., DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Reagents and Materials:

    • Purified E3 ligase-linker-azide intermediate from Step 1 (1.0 eq)

    • POI ligand functionalized with a terminal alkyne (1.1 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[1]

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Characterization: The final purified PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight of the final product.[10]

  • NMR: To confirm the structure of the PROTAC.[10]

Western Blot for Quantifying Protein Degradation

Western blotting is a standard technique to measure the levels of a target protein in cells following treatment with a PROTAC.[11]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[11]

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[11][12]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][13]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[14]

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate (ECL) to the membrane and capture the signal using an imaging system.[14]

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[16]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption and to assess whether a compound is a substrate for efflux transporters.[17]

  • Cell Culture:

    • Culture Caco-2 cells on filter membranes of Transwell™ plates until they form a confluent, polarized monolayer (typically 18-22 days).[17]

  • Assay Procedure (Bidirectional):

    • Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Apical to Basolateral (A-B) Permeability: Add the PROTAC solution (e.g., at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[17]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.[15]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[17]

Typical Experimental Workflow for PROTAC Design and Evaluation

The development of a novel PROTAC is an iterative process that involves design, synthesis, and a cascade of biological evaluations.

PROTAC_Workflow Typical Workflow for PROTAC Design and Evaluation cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (SPR, ITC, FRET) Binding->Ternary Permeability Cell Permeability (e.g., Caco-2) Ternary->Permeability Degradation Protein Degradation (Western Blot, MS) Permeability->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic PK Pharmacokinetics (PK) Phenotypic->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy In Vivo Efficacy (Disease Models) PD->Efficacy Optimization SAR Optimization Efficacy->Optimization Optimization->Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A systematic approach to optimizing PEG linker length, coupled with robust in vitro and cellular characterization, is paramount for the successful development of novel protein degraders. This guide provides the foundational knowledge and detailed protocols necessary for researchers to navigate the complexities of PEG linker chemistry and accelerate the discovery of next-generation therapeutics in targeted protein degradation.

References

A Technical Guide to "Hydroxy-Amino-bis(PEG1-C2-Boc)" for Inducing Protein Ubiquitination via PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric arrangement of the ternary complex. This technical guide focuses on "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based PROTAC linker, detailing its role in the synthesis and mechanism of action of PROTACs designed to induce protein ubiquitination and subsequent degradation. This document provides an in-depth overview of the underlying principles, detailed experimental protocols for characterization, and representative data to guide researchers in the application of such linkers in drug discovery and development.

Introduction to PROTAC Technology

PROTACs are innovative chemical entities that, instead of inhibiting a target protein's function, mediate its destruction.[1][2] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, which in turn leads to the polyubiquitination of the POI.[2][4] This polyubiquitin (B1169507) chain serves as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[1][] A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage in another cycle of degradation.[4]

The Role of the Linker in PROTAC Design: A Focus on "Hydroxy-Amino-bis(PEG1-C2-Boc)"

The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy of a PROTAC.[6][7] Its length, rigidity, and chemical composition influence several key parameters, including:

  • Solubility and Cell Permeability: PROTACs are often large molecules with poor physicochemical properties. The incorporation of hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can significantly improve aqueous solubility and modulate cell permeability.[8][][] "Hydroxy-Amino-bis(PEG1-C2-Boc)" is a PEG-based linker designed to impart these favorable properties.[1][3]

  • Ternary Complex Formation: The linker's flexibility and length are critical for enabling the optimal orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[7]

  • Pharmacokinetics and Pharmacodynamics: The linker can influence the metabolic stability and overall exposure of the PROTAC in vivo.

"Hydroxy-Amino-bis(PEG1-C2-Boc)" (CAS: 1415800-34-8, Formula: C20H39NO7) is a bifunctional linker that can be utilized in the synthesis of PROTACs.[1][3][4] Its structure features two Boc-protected carboxylic acid functionalities and a central secondary amine with a hydroxyl group, providing multiple points for conjugation to POI and E3 ligase ligands. The PEG1 component enhances hydrophilicity.

Signaling Pathway and Mechanism of Action

The mechanism of action for a PROTAC synthesized with a linker like "Hydroxy-Amino-bis(PEG1-C2-Boc)" follows a well-defined pathway that hijacks the cell's ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance

While specific quantitative data for PROTACs synthesized using "Hydroxy-Amino-bis(PEG1-C2-Boc)" is not currently available in the public domain, the following tables present representative data from a study on PI3K/mTOR dual-targeting PROTACs with varying PEG linker lengths. This data illustrates how linker modifications can impact degradation potency (DC50) and efficacy (Dmax).

Table 1: In Vitro Degradation of p110α and mTOR by a PROTAC (GP262) in MDA-MB-231 Cells (24h treatment) [11]

Target ProteinDC50 (nM)Dmax (%)
p110α227.471.3
p110γ42.2388.6
mTOR45.474.9

Table 2: Influence of Linker Type on mTOR Degradation [11]

PROTACLinker TypeE3 Ligase LigandmTOR Degradation
GP258 PEGPomalidomideLess Potent
GP262 PEGVH032More Potent
GP265 Alkyl ChainPomalidomideLess Potent
GP268 Alkyl ChainVH032Effective

Note: The data presented is for illustrative purposes to demonstrate the type of quantitative analysis performed on PROTACs and the influence of linker composition.

Experimental Protocols

The characterization of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12][13]

Experimental Workflow

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H

References

The Pivotal Role of Flexible Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] This guide delves into the core principles of PROTAC design, with a specific focus on the strategic use of flexible linkers.

Core Principles of PROTAC Design with Flexible Linkers

The design of an effective PROTAC is a multifactorial challenge where the linker plays a central role. Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, are often the starting point in PROTAC development due to their synthetic tractability and their ability to allow for a range of conformations, increasing the likelihood of forming a productive ternary complex.[3][4]

The PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades Ub Ubiquitin E2 E2 Enzyme Ub->E2 Activates E2->E3_Ligase Charges Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation Start Start Cell_Culture Cell Seeding and Adhesion Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Serial Dilutions) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End End Analysis->End IRAK4_Signaling cluster_pathway IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Degradation IRAK4 Degradation IRAK4->Degradation TRAF6 TRAF6 IRAK1->TRAF6 Activates NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway Activates Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Cytokines Induces PROTAC IRAK4 PROTAC PROTAC->IRAK4 Targets

References

Methodological & Application

Application Notes and Protocols: Conjugation of Hydroxy-Amino-bis(PEG1-C2-Boc) to E3 Ligase Ligands for PROTAC® Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3]

This document provides detailed application notes and protocols for the conjugation of "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based PROTAC linker, to E3 ligase ligands.[4] This linker features a central amine for conjugation, polyethylene (B3416737) glycol (PEG) units to enhance solubility and flexibility, and Boc-protected carboxylic acid functionalities.[][4] These notes are intended to guide researchers in the synthesis and evaluation of PROTACs incorporating this versatile linker.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by several key quantitative parameters. The following tables summarize representative data for PROTACs, providing a benchmark for experimental outcomes.

Table 1: PROTAC Synthesis and Characterization

PROTAC ComponentConjugation MethodReaction Yield (%)Purity (LC-MS)Reference
VHL Ligand + PEG LinkerAmide Coupling (HATU)65>95%[5]
CRBN Ligand + PEG LinkerAmide Coupling (HATU)70>95%[6]
POI Ligand + Linker-E3 LigandReductive Amination40-60>95%[7]

Table 2: In Vitro Degradation Activity of BRD4-Targeting PROTACs with PEG Linkers

PROTACE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1VHL10.84 ± 0.9298SU-DHL-4[8]
PROTAC 2CRBN6094MDA-MB-231[9]
PROTAC 3CRBN6286MDA-MB-231[9]
NC-1CRBN2.297Mino[10]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[11][12]

Table 3: Ternary Complex Formation and Cooperativity

PROTACTarget ProteinE3 LigaseBinary KD (PROTAC-E3)Ternary KD (PROTAC-E3 in complex with POI)Cooperativity (α)Reference
MZ1BRD4BD2VHL67 ± 8 nM4.4 ± 1.0 nM15.2[8]
macro-PROTAC-1BRD4BD2VHL47 ± 9 nM2 ± 1 nM23.5[8]
PROTAC (BTK-targeting)BTKCRBN~1-10 µMVaries< 1 (negative)[13]

Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[14]

Experimental Protocols

Protocol 1: Deprotection of Boc-Protected Carboxylic Acids on Hydroxy-Amino-bis(PEG1-C2-Boc)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the linker to reveal the free carboxylic acids necessary for conjugation.

Materials:

  • Hydroxy-Amino-bis(PEG1-C2-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve Hydroxy-Amino-bis(PEG1-C2-Boc) (1.0 eq) in DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Further dry the residue under high vacuum to obtain the deprotected linker as a TFA salt. This crude product can often be used in the next step without further purification.

Protocol 2: Amide Bond Formation for Conjugation of Deprotected Linker to an Amine-Functionalized E3 Ligase Ligand

This protocol details the coupling of the deprotected linker (containing two carboxylic acid groups) to an E3 ligase ligand that has a free amine group (e.g., pomalidomide-amine or VH032-amine).[5][15]

Materials:

  • Deprotected Hydroxy-Amino-bis(PEG1-C2-linker) (TFA salt)

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Stir plate and stir bar

  • Reaction vials

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Dissolve the deprotected linker (1.0 eq) in anhydrous DMF (0.1 M) in a reaction vial under an inert atmosphere.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • Add the amine-functionalized E3 ligase ligand (2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by preparative HPLC to obtain the final E3 ligase ligand-linker conjugate.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

Protocol 3: Reductive Amination for Conjugation of the Linker's Central Amine to an Aldehyde/Ketone-Functionalized E3 Ligase Ligand

This protocol is applicable if the E3 ligase ligand is functionalized with an aldehyde or ketone. The central secondary amine of the linker can be used for this conjugation.

Materials:

  • Hydroxy-Amino-bis(PEG1-C2-Boc)

  • Aldehyde or ketone-functionalized E3 ligase ligand

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)[18]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Nitrogen or Argon gas

  • Stir plate and stir bar

  • Reaction vials

  • LC-MS for reaction monitoring

  • Silica (B1680970) gel for column chromatography or preparative HPLC for purification

Procedure:

  • Dissolve the aldehyde or ketone-functionalized E3 ligase ligand (1.0 eq) and Hydroxy-Amino-bis(PEG1-C2-Boc) (1.1 eq) in anhydrous DCM or DCE in a reaction vial under an inert atmosphere.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, STAB (1.5 eq) or NaBH₃CN (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 4: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nM to high µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Protocol 5: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

  • Synthesized PROTAC

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (PROTAC to immobilized protein): Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to non-immobilized protein): In solution, determine the binary KD of the PROTAC for the protein that was not immobilized. This can be done by co-injecting a fixed concentration of the non-immobilized protein with varying concentrations of the PROTAC over a blank flow cell.

  • Ternary Complex Formation Analysis:

    • Inject a mixture of a fixed, saturating concentration of the PROTAC and a series of concentrations of the non-immobilized protein over the immobilized protein surface.

    • Alternatively, pre-incubate the PROTAC with the non-immobilized protein and inject this mixture over the immobilized protein surface.

  • Data Analysis:

    • Fit the sensorgrams from the binary interaction experiments to a suitable binding model to determine the KD values.

    • Analyze the sensorgrams from the ternary complex formation experiment to determine the ternary KD.

    • Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD.

Visualization of Key Pathways and Workflows

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker Hydroxy-Amino-bis(PEG1-C2-Boc) Linker Deprotection Boc Deprotection Linker->Deprotection E3_Ligand E3 Ligase Ligand (e.g., with -NH2) Conjugation1 Amide Coupling (Linker-E3 Ligand) E3_Ligand->Conjugation1 POI_Ligand POI Ligand (e.g., with -COOH) Conjugation2 Amide Coupling (Linker-E3 + POI Ligand) POI_Ligand->Conjugation2 Deprotection->Conjugation1 Conjugation1->Conjugation2 Purification Purification & Characterization (HPLC, LC-MS, NMR) Conjugation2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Biochemical_Assay Biochemical Assays (Ternary Complex Formation - SPR, ITC) Final_PROTAC->Biochemical_Assay Cellular_Assay Cellular Assays (Protein Degradation - Western Blot) Final_PROTAC->Cellular_Assay Data_Analysis Data Analysis (DC50, Dmax, Cooperativity) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Signaling Pathway: VHL-Mediated Ubiquitination

VHL_Pathway cluster_VHL_complex VHL E3 Ligase Complex VHL VHL ElonginC Elongin C VHL->ElonginC Ternary_Complex VHL-PROTAC-POI Ternary Complex VHL->Ternary_Complex ElonginB Elongin B ElonginC->ElonginB Cul2 Cullin 2 ElonginC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 E2 E2-Ubiquitin Conjugating Enzyme Rbx1->E2 Ubiquitination Poly-ubiquitination of POI E2->Ubiquitination PROTAC_POI PROTAC-POI Complex PROTAC_POI->Ternary_Complex Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: VHL E3 ligase complex and PROTAC-mediated ubiquitination.

Signaling Pathway: CRBN-Mediated Ubiquitination

CRBN_Pathway cluster_CRBN_complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ternary_Complex CRBN-PROTAC-POI Ternary Complex CRBN->Ternary_Complex Cul4A Cullin 4A DDB1->Cul4A Roc1 Roc1 Cul4A->Roc1 E2 E2-Ubiquitin Conjugating Enzyme Roc1->E2 Ubiquitination Poly-ubiquitination of POI E2->Ubiquitination PROTAC_POI PROTAC-POI Complex PROTAC_POI->Ternary_Complex Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: CRBN E3 ligase complex and PROTAC-mediated ubiquitination.

References

Application Notes and Protocols: Boc Deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile cleavage under mildly acidic conditions.[1] "Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based PROTAC linker, which is instrumental in the synthesis of PROTACs.[3][4] This document provides a detailed protocol for the efficient removal of the Boc protecting groups from this linker, yielding the corresponding free diamine, which is a critical step for subsequent conjugation reactions in drug development workflows.

The primary method for Boc deprotection involves acidolysis, most commonly with trifluoroacetic acid (TFA).[1][2][5] This protocol will focus on the use of TFA in dichloromethane (B109758) (DCM), a standard and highly effective method for this transformation.[1][5] We will also detail reaction monitoring, work-up procedures, and purification of the resulting product.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction temperature, and time. The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated amines using trifluoroacetic acid. These parameters provide a robust starting point for the deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)".

ParameterValueReference
Reagent Trifluoroacetic Acid (TFA)[1][5]
Solvent Dichloromethane (DCM), anhydrous[1][5]
TFA Concentration 20-50% (v/v) in DCM[1][5]
Substrate Concentration 0.1-0.2 M[5]
Temperature 0°C to Room Temperature (20-25°C)[1][5]
Reaction Time 30 minutes - 2 hours[1][5]

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the Boc deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)".

Materials and Equipment
  • Hydroxy-Amino-bis(PEG1-C2-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Ninhydrin (B49086) stain or other suitable visualization agent

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (recommended for accurate monitoring)

Deprotection Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve "Hydroxy-Amino-bis(PEG1-C2-Boc)" in anhydrous DCM to a concentration of 0.1-0.2 M.[5] Place the flask on a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[5] For example, to prepare a 20% TFA solution, add 2 mL of TFA to 8 mL of the substrate solution in DCM.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress.[5] The reaction is typically complete within 1-2 hours.[5]

Reaction Monitoring

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group while minimizing potential side reactions from prolonged exposure to strong acid.[1]

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material. A suitable eluent system would be a mixture of DCM and methanol. The deprotected product, being more polar due to the free amines, will have a lower Rf value than the Boc-protected starting material.[1] The spots can be visualized using a ninhydrin stain, which specifically detects primary amines.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, inject a small aliquot of the reaction mixture into an LC-MS system. Monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.[1]

Work-up and Purification

Upon confirmation of reaction completion, the following steps should be taken to isolate the deprotected product.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

  • Azeotropic Removal of Residual TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5] The resulting product will be the TFA salt of the deprotected diamine.

  • Optional Neutralization to Free Amine: If the free amine is required for the subsequent reaction, a basic work-up can be performed.[1][5] a. Dissolve the residue in DCM. b. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt.[1][5] Caution: Carbon dioxide gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection protocol.

Boc_Deprotection_Workflow A Dissolve Substrate in anhydrous DCM B Cool to 0°C A->B C Add TFA (20-50%) B->C D Stir at 0°C to RT (1-2 hours) C->D E Monitor Reaction (TLC / LC-MS) D->E In-process control F Concentrate under reduced pressure E->F Reaction Complete G Co-evaporate with Toluene (3x) F->G H Product as TFA Salt G->H I Optional: Basic Work-up (NaHCO3 wash) H->I J Dry & Concentrate I->J K Product as Free Amine J->K

Caption: Workflow for the Boc deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)".

Troubleshooting

  • Incomplete Deprotection: If monitoring indicates that the starting material is still present after the standard reaction time, consider increasing the reaction time or the concentration of TFA.[5] Steric hindrance from the PEG chains can sometimes slow the reaction.[5]

  • Side Product Formation: Prolonged exposure to strong acid can potentially lead to side reactions. Ensure the reaction is monitored closely and worked up promptly upon completion. If side products are observed, consider using a lower concentration of TFA or a shorter reaction time.

  • Product Solubility Issues during Work-up: The deprotected product, especially as the free amine, may have different solubility properties than the starting material. If the product is water-soluble, an aqueous work-up may lead to product loss. In such cases, using an ion-exchange resin to remove the TFA salt can be an effective alternative to a basic wash.[5]

By following this detailed protocol, researchers can confidently and efficiently perform the Boc deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)", enabling the advancement of their drug discovery and development projects.

References

Application Notes and Protocols: Coupling "Hydroxy-Amino-bis(PEG1-C2-Boc)" to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of the bifunctional linker, "Hydroxy-Amino-bis(PEG1-C2-Boc)," to a target protein ligand. The protocols detailed below cover the activation of the linker, deprotection of the Boc group, conjugation to the protein, and subsequent purification and characterization of the final conjugate.

Introduction to "Hydroxy-Amino-bis(PEG1-C2-Boc)"

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a heterobifunctional linker containing a hydroxyl and a Boc-protected amine. This configuration allows for sequential or orthogonal conjugation strategies. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate. The terminal Boc-protected amines, once deprotected, can be coupled to a target protein, while the hydroxyl group can be activated to react with a ligand of interest. This type of linker is particularly valuable in the development of targeted therapies and probes.

Experimental Overview

The overall workflow for coupling "Hydroxy-Amino-bis(PEG1-C2-Boc)" to a target protein ligand involves several key stages. The specific strategy will depend on the available functional groups on the target protein and the ligand. This guide will focus on a common approach where the linker is first activated at its hydroxyl group and reacted with a ligand, followed by deprotection and conjugation to the protein.

G cluster_0 Phase 1: Linker Activation & Ligand Conjugation cluster_1 Phase 2: Deprotection & Protein Conjugation cluster_2 Phase 3: Purification & Analysis A Hydroxy-Amino-bis(PEG1-C2-Boc) B Activate Hydroxyl Group (e.g., with DSC) A->B C Activated Linker (e.g., NHS Ester) B->C D Couple to Ligand C->D E Linker-Ligand Conjugate D->E F Boc-Protected Linker-Ligand G Deprotection (e.g., TFA) F->G H Amine-Reactive Linker-Ligand G->H I Couple to Target Protein H->I J Final Protein-Ligand Conjugate I->J K Crude Conjugate L Purification (e.g., SEC, IEX) K->L M Purified Conjugate L->M N Characterization (SDS-PAGE, MS) M->N O Validated Conjugate N->O

Caption: Experimental workflow for coupling the linker to a ligand and then to a protein.

Protocols

Protocol 1: Activation of the Hydroxyl Group

This protocol describes the activation of the hydroxyl group on "Hydroxy-Amino-bis(PEG1-C2-Boc)" using N,N'-Disuccinimidyl carbonate (DSC) to form an NHS ester, which can then react with primary amines on a ligand.

Materials:

  • "Hydroxy-Amino-bis(PEG1-C2-Boc)"

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Pyridine (B92270) or Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve "Hydroxy-Amino-bis(PEG1-C2-Boc)" in anhydrous ACN in a clean, dry reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Add 1.5 equivalents of DSC to the solution.

  • Add 2.0 equivalents of anhydrous pyridine or TEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the activated linker can be used directly in the next step or purified by silica (B1680970) gel chromatography.

Table 1: Reaction Conditions for Hydroxyl Activation

ParameterValue
SolventAnhydrous Acetonitrile (ACN)
Activating AgentN,N'-Disuccinimidyl carbonate (DSC)
Molar Ratio (Linker:DSC)1 : 1.5
BasePyridine or Triethylamine (TEA)
Molar Ratio (Linker:Base)1 : 2.0
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time4-6 hours
Protocol 2: Coupling of Activated Linker to an Amine-Containing Ligand

Materials:

  • Activated "Hydroxy-Amino-bis(PEG1-C2-Boc)" (from Protocol 3.1)

  • Amine-containing ligand

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF or DMSO.

  • Add the activated linker solution to the ligand solution in a 1.2:1 molar ratio (linker:ligand).

  • Add 3.0 equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the linker-ligand conjugate using reverse-phase HPLC.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting groups to expose the primary amines for protein conjugation.

Materials:

  • Boc-protected linker-ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Dissolve the Boc-protected linker-ligand conjugate in DCM.

  • Add a solution of 20-50% TFA in DCM to the reaction vessel.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution.

  • Extract the deprotected product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Table 2: Boc Deprotection Conditions

ParameterValue
SolventDichloromethane (DCM)
Deprotecting AgentTrifluoroacetic acid (TFA)
TFA Concentration20-50% in DCM
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time1-2 hours
Protocol 4: Conjugation to Target Protein

This protocol describes the coupling of the deprotected, amine-reactive linker-ligand to a target protein via NHS ester chemistry, targeting lysine (B10760008) residues.

Materials:

  • Deprotected linker-ligand

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the deprotected linker-ligand in a minimal amount of anhydrous DMSO.

  • Adjust the concentration of the target protein to 1-5 mg/mL in the reaction buffer.

  • Add the linker-ligand solution to the protein solution at a molar ratio of 5:1 to 20:1 (linker:protein). The optimal ratio should be determined empirically.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding a quenching agent like Tris or glycine (B1666218) to a final concentration of 50-100 mM.

  • Purify the protein-ligand conjugate from excess linker and unreacted protein using size-exclusion chromatography (SEC).

G cluster_0 Protein Conjugation Steps A Prepare Deprotected Linker-Ligand in DMSO C Combine Reactants (5:1 to 20:1 molar ratio) A->C B Prepare Target Protein in PBS (pH 7.4) B->C D Incubate (2-4h at RT or overnight at 4°C) C->D E Quench Reaction (Tris or Glycine) D->E F Purify via SEC E->F G Characterize Final Conjugate F->G

Caption: Step-by-step workflow for protein conjugation.

Characterization of the Final Conjugate

The purified protein-ligand conjugate should be thoroughly characterized to determine the degree of labeling (DOL), purity, and integrity.

Table 3: Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Outcome
SDS-PAGE To assess purity and confirm conjugationA band shift corresponding to the molecular weight of the attached linker-ligand.
Size-Exclusion HPLC To determine purity and detect aggregationA single, sharp peak at the expected retention time for the conjugate.
Mass Spectrometry To confirm the identity and determine the DOLA mass spectrum showing peaks corresponding to the protein with one or more linkers.
UV-Vis Spectroscopy To determine protein concentration and DOLIf the ligand has a unique absorbance, it can be used to calculate the DOL.

Signaling Pathway Considerations

When designing a protein-ligand conjugate, it is crucial to consider the biological context. For instance, if the target protein is a receptor, the conjugation site should be chosen to avoid disruption of the ligand-binding domain.

G cluster_0 Target Engagement cluster_1 Downstream Signaling Ligand Ligand Linker Linker Ligand->Linker Protein Target Protein Linker->Protein Effector Effector Protein Protein->Effector Activation/ Inhibition Response Cellular Response Effector->Response

Caption: Simplified signaling pathway of a protein-ligand conjugate.

This diagram illustrates the fundamental concept of a protein-ligand conjugate engaging its target, which in turn modulates a downstream signaling pathway leading to a cellular response. The design of the linker and the conjugation strategy are critical to ensure that the biological activity of both the protein and the ligand are maintained or appropriately altered.

Application Notes and Protocols for BRD4 Degradation Using "Hydroxy-Amino-bis(PEG1-C2-Boc)"-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins of interest via the ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. "Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based PROTAC linker utilized in the synthesis of PROTACs.[4][5] A PROTAC incorporating this linker and a suitable BRD4-binding ligand can effectively induce the degradation of Bromodomain-containing protein 4 (BRD4).

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers that plays a critical role in the regulation of oncogenes such as c-Myc.[1][3] Its involvement in various cancers makes it a compelling therapeutic target. By inducing the degradation of BRD4, rather than just inhibiting it, PROTACs can offer a more potent and sustained downstream effect, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

These application notes provide a comprehensive guide for researchers utilizing PROTACs synthesized with the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker to induce BRD4 degradation. Detailed protocols for the evaluation of PROTAC efficacy, including protein degradation, effects on cell viability, and confirmation of the mechanism of action, are presented.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a BRD4-targeting PROTAC involves hijacking the cell's natural protein disposal machinery. The process can be summarized in the following key steps:

  • Ternary Complex Formation: The PROTAC molecule, featuring a BRD4 ligand and an E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)), simultaneously binds to both BRD4 and the E3 ligase, forming a transient BRD4-PROTAC-E3 ligase ternary complex.[2][6] The stability and conformation of this complex are crucial for degradation efficiency.[2][6]

  • Ubiquitination: Within this ternary complex, the E3 ligase is brought into close proximity to BRD4, facilitating the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[2][7]

  • Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[2] The PROTAC molecule is released in this process and can catalytically induce the degradation of multiple BRD4 proteins.[8]

  • Downstream Effects: The depletion of BRD4 protein leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Hydroxy-Amino-bis(PEG1-C2-Boc) linker) Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-Myc and other oncogenes Degradation->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Western_Blot_Workflow start Start cell_seeding Cell Seeding (e.g., HeLa, THP-1) start->cell_seeding treatment PROTAC Treatment (Varying concentrations and time points) cell_seeding->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer immunoblotting Immunoblotting (Primary and Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end Cell_Viability_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding treatment PROTAC Treatment (Serial dilutions) cell_seeding->treatment incubation Incubation (e.g., 48 or 72 hours) treatment->incubation reagent_addition Addition of Viability Reagent (e.g., MTT, CellTiter-Glo®) incubation->reagent_addition signal_detection Signal Detection (Absorbance or Luminescence) reagent_addition->signal_detection analysis Data Analysis (Calculate IC50) signal_detection->analysis end End analysis->end Ubiquitination_Workflow start Start cell_treatment Cell Treatment with PROTAC and Proteasome Inhibitor (MG132) start->cell_treatment cell_lysis Cell Lysis under Denaturing Conditions cell_treatment->cell_lysis immunoprecipitation Immunoprecipitation (with anti-ubiquitin antibody) cell_lysis->immunoprecipitation elution Elution of Ubiquitinated Proteins immunoprecipitation->elution western_blot Western Blot Analysis (Probing for BRD4) elution->western_blot end End western_blot->end

References

Application Notes and Protocols for Hydroxy-Amino-bis(PEG1-C2-Boc) in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to eliminate proteins of interest (POIs), offering a distinct advantage over traditional inhibitors, particularly for "undruggable" targets.[1][3] A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of the linker—its length, flexibility, and composition—profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for Hydroxy-Amino-bis(PEG1-C2-Boc) (CAS: 1415800-34-8), a versatile, branched, polyethylene (B3416737) glycol (PEG)-based linker for PROTAC synthesis.[4][5] Its structure, featuring a central hydroxyl group for further functionalization and two Boc-protected carboxylic acid arms, allows for flexible and efficient PROTAC assembly. These notes will utilize a representative case study targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in various cancers, to illustrate the application of this linker.

Principle of PROTAC Action with Hydroxy-Amino-bis(PEG1-C2-Boc)

PROTACs synthesized using the Hydroxy-Amino-bis(PEG1-C2-Boc) linker function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[2] The PEG-based linker provides the necessary flexibility and optimal spatial orientation to facilitate this interaction. Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (incorporating Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->E3_Ligase E2 Ligase Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC utilizing the specified linker.

Application in Oncology: A BRD4-Targeting PROTAC Case Study

To illustrate the utility of Hydroxy-Amino-bis(PEG1-C2-Boc), we describe a hypothetical PROTAC, designated BRD4-PEG1-CRBN , designed to degrade BRD4. This PROTAC connects a derivative of the BRD4 inhibitor JQ1 to the Cereblon E3 ligase ligand pomalidomide (B1683931) via the Hydroxy-Amino-bis(PEG1-C2-Boc) linker. Degradation of BRD4 has been shown to downregulate the expression of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Quantitative Data Summary

The following tables summarize representative data for the efficacy of BRD4-PEG1-CRBN in a human leukemia cell line (MV4-11). An inactive control, where a key binding moiety on the E3 ligase ligand is epimerized to prevent binding to Cereblon, is included for comparison.

Table 1: In Vitro Degradation of BRD4

Compound Cell Line DC50 (nM) Dmax (%)
BRD4-PEG1-CRBN MV4-11 25 >95

| Inactive Control | MV4-11 | >10,000 | <10 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity

Compound Cell Line IC50 (nM)
BRD4-PEG1-CRBN MV4-11 50

| Inactive Control | MV4-11 | >20,000 |

IC50: Half-maximal inhibitory concentration.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Proteasome Proteasome BRD4->Proteasome degradation Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to P_TEFb P-TEFb BRD4->P_TEFb recruits PROTAC BRD4-PEG1-CRBN PROTAC->BRD4 binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN binds RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA cMyc_mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation promotes

Caption: Simplified BRD4 signaling pathway and the point of intervention.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the Hydroxy-Amino-bis(PEG1-C2-Boc) linker.

Protocol 1: Synthesis of BRD4-PEG1-CRBN

This protocol outlines a representative synthetic route. Researchers should adapt this based on the specific warhead and E3 ligase ligand being used.

  • Deprotection of the Linker:

    • Dissolve Hydroxy-Amino-bis(PEG1-C2-Boc) (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected linker as a TFA salt.

  • First Amide Coupling (Linker to Pomalidomide derivative):

    • Dissolve the deprotected linker (1.0 eq) and an amine-functionalized pomalidomide derivative (1.1 eq) in anhydrous Dimethylformamide (DMF).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction under a nitrogen atmosphere at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Second Amide Coupling (Intermediate to JQ1 derivative):

    • Dissolve the product from the previous step (1.0 eq) and a carboxylic acid-functionalized JQ1 derivative (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir under a nitrogen atmosphere at room temperature overnight.

    • Monitor by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blotting for BRD4 Degradation
  • Cell Culture and Treatment:

    • Plate MV4-11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

    • Treat the cells with varying concentrations of BRD4-PEG1-CRBN (e.g., 1 nM to 10 µM), the inactive control, and a vehicle control (DMSO) for 18 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager.

    • Quantify band intensities using software like ImageJ.

Protocol 3: Cell Viability Assay
  • Cell Seeding:

    • Seed MV4-11 cells in a 96-well plate at a density of 10,000 cells per well.

  • Compound Treatment:

    • Treat the cells with a serial dilution of BRD4-PEG1-CRBN, the inactive control, or DMSO.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 values.

Experimental_Workflow cluster_invitro In Vitro Evaluation Start PROTAC Synthesis (using Linker) Purification Purification & Characterization (HPLC, LC-MS, NMR) Start->Purification Cell_Culture Cancer Cell Line Culture (e.g., MV4-11) Purification->Cell_Culture Treatment Cell Treatment with PROTAC (Dose-response & Time-course) Cell_Culture->Treatment WB_Analysis Western Blot Analysis (Protein Degradation) Treatment->WB_Analysis Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis_Deg Determine DC50 & Dmax WB_Analysis->Data_Analysis_Deg Data_Analysis_Via Determine IC50 Viability_Assay->Data_Analysis_Via Decision Efficacious PROTAC? Data_Analysis_Deg->Decision Data_Analysis_Via->Decision Decision->Start No (Re-design) End Further Preclinical Studies Decision->End Yes

Caption: General experimental workflow for PROTAC validation.

Conclusion

Hydroxy-Amino-bis(PEG1-C2-Boc) is a valuable building block for the synthesis of PROTACs in oncology research. Its branched PEG structure offers improved solubility and pharmacokinetic properties, while the defined attachment points allow for a rational and modular approach to PROTAC design. The provided protocols and representative data for a BRD4-degrader serve as a comprehensive guide for researchers aiming to leverage this linker in the development of novel targeted protein degradation therapies. Rigorous experimental validation, including the use of appropriate negative controls, is crucial for the successful development and interpretation of PROTAC efficacy.

References

Application Notes and Protocols for PROTAC Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs act catalytically to induce the degradation of a target protein.[1][] A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5]

These application notes provide a comprehensive overview of the experimental workflow for characterizing the activity of PROTACs, including detailed protocols for key assays and guidelines for data presentation.

PROTAC Mechanism of Action and Experimental Workflow

The activity of a PROTAC is a multi-step process that begins with cell entry and culminates in the degradation of the target protein. A typical experimental workflow to assess PROTAC efficacy involves a series of assays to evaluate each key step in the mechanism of action.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated degradation of a protein of interest.

A systematic evaluation of a PROTAC's activity typically follows a tiered approach, starting from biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Activity Assessment A 1. Target Engagement & Ternary Complex Formation B 2. Ubiquitination Assays A->B C 3. Protein Degradation Assays B->C D 4. Downstream Functional Assays C->D

References

Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with "Hydroxy-Amino-bis(PEG1-C2-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][][6]

The linker component of a PROTAC is crucial for its efficacy, influencing the stability and geometry of the ternary complex. "Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based linker used in the synthesis of PROTACs.[7][8] This application note provides detailed protocols for essential cell-based assays to characterize the activity of PROTACs synthesized using this linker. The assays described herein are fundamental for evaluating a PROTAC's ability to induce target protein degradation, its effect on cell viability, and its mechanism of action.

Signaling Pathway and Mechanism of Action

PROTACs mediate the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2] This "event-driven" pharmacology distinguishes them from traditional inhibitors that rely on "occupancy-driven" mechanisms.[2] The key steps in the PROTAC mechanism of action are the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_binding Binding cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds UbPOI Ubiquitinated POI TernaryComplex->UbPOI Catalyzes Ub Ubiquitin Ub->UbPOI Transfer Proteasome 26S Proteasome UbPOI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

PROTAC Mechanism of Action

Key Cell-Based Assays and Protocols

The successful development of a PROTAC requires a suite of assays to characterize its biological activity.[9] This section details the protocols for three critical cell-based assays: Target Protein Degradation via Western Blot, Cell Viability/Cytotoxicity, and Ternary Complex Formation.

Target Protein Degradation Assay

This assay is fundamental to confirming the primary function of a PROTAC – the degradation of the target protein.[4] Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[4]

Experimental Workflow:

WB_Workflow A 1. Cell Seeding B 2. PROTAC Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Imaging & Densitometry F->G H 8. Data Analysis (DC50 & Dmax) G->H

Western Blot Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[10] The cell density should be optimized to ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC synthesized with "Hydroxy-Amino-bis(PEG1-C2-Boc)". Include a vehicle control (e.g., 0.1% DMSO).[4] Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading for the Western blot.[4]

  • SDS-PAGE and Western Blot:

    • Denature the protein samples by boiling in Laemmli sample buffer.[4]

    • Separate the proteins by size using SDS-PAGE.[4]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane to prevent non-specific antibody binding.[4]

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

  • Imaging and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities using densitometry software.[4]

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]

    • Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[4]

Data Presentation:

PROTAC Concentration (nM)Target Protein Level (Normalized Intensity)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2377%
1000.1189%
5000.0892%
10000.0991%

Note: The above data is hypothetical and for illustrative purposes only.

Cell Viability and Cytotoxicity Assays

These assays are crucial for assessing the phenotypic consequences of target protein degradation, such as the inhibition of cancer cell proliferation or the induction of apoptosis.[6] They also help to evaluate the general toxicity of the PROTAC.

Common Methods:

  • MTT/XTT Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous method that quantifies ATP, an indicator of metabolically active cells.[3][11]

  • Annexin V/PI Staining: A flow cytometry-based assay to detect apoptosis and necrosis.[11]

Protocol (CellTiter-Glo®):

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[3] Incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.[3]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[11]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]

    • Add the CellTiter-Glo® reagent to each well.[11]

    • Mix on an orbital shaker to induce cell lysis.[11]

    • Incubate at room temperature to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.[11]

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results to determine the IC₅₀ value (concentration for 50% inhibition of cell growth).[11]

Data Presentation:

PROTAC Concentration (nM)Cell Viability (%)
0 (Vehicle)100
198
1085
5053
10022
5008
10005

Note: The above data is hypothetical and for illustrative purposes only.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[] Various biophysical and cell-based assays can be used to detect and characterize this complex.[12]

Cell-Based Method: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for monitoring protein-protein interactions in live cells, making it well-suited for studying ternary complex formation.[13]

Experimental Workflow:

NanoBRET_Workflow A 1. Co-transfection of Donor (NanoLuc®-POI) & Acceptor (HaloTag®-E3) B 2. Cell Seeding A->B C 3. Acceptor Labeling (HaloTag® Ligand) B->C D 4. PROTAC Treatment C->D E 5. Donor Substrate Addition (Furimazine) D->E F 6. BRET Signal Detection E->F G 7. Data Analysis F->G

NanoBRET™ Assay Workflow

Protocol:

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the BRET acceptor).[13]

  • Cell Seeding: Plate the transfected cells in a white, opaque 96-well plate.

  • Acceptor Labeling: Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Add varying concentrations of the PROTAC to the cells and incubate.

  • BRET Measurement: Add the NanoLuc® substrate (furimazine) and immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex.

Data Presentation:

PROTAC Concentration (nM)NanoBRET™ Ratio
0 (Vehicle)0.05
10.12
100.35
1000.68
10000.45 (Hook Effect)
100000.21 (Hook Effect)

Note: The above data is hypothetical and illustrates a typical bell-shaped curve often observed in ternary complex formation assays due to the "hook effect" at high PROTAC concentrations.[12]

Conclusion

The cell-based assays detailed in this application note provide a robust framework for the preclinical evaluation of PROTACs synthesized using the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker. By systematically assessing target protein degradation, impact on cell viability, and the formation of the critical ternary complex, researchers can effectively characterize the potency and mechanism of action of their novel PROTAC molecules. These assays are essential for guiding the optimization of PROTAC design and selecting promising candidates for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Solubility with Hydroxy-Amino-bis(PEG1-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker.

Frequently Asked Questions (FAQs)

Q1: What is "Hydroxy-Amino-bis(PEG1-C2-Boc)" and how does it improve PROTAC solubility?

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based PROTAC linker.[1][2] It incorporates short polyethylene (B3416737) glycol (PEG) units. PEG linkers are known to enhance the solubility of PROTACs due to their hydrophilic nature.[3][4][5] The ether oxygens in the PEG backbone can form hydrogen bonds with water, which helps to increase the aqueous solubility of the often large and hydrophobic PROTAC molecules.[6]

Q2: What are the general challenges with PROTAC solubility?

PROTACs are inherently large molecules, often with a high molecular weight and significant lipophilicity, which can lead to poor aqueous solubility.[7] This can result in several experimental challenges, including precipitation of the compound in aqueous buffers, inaccurate quantification, and reduced cellular permeability and bioavailability.[8]

Q3: When should I consider using a PEG-based linker like "Hydroxy-Amino-bis(PEG1-C2-Boc)"?

You should consider using a PEG-based linker when you encounter solubility issues with your PROTAC candidate, or as a proactive strategy when designing PROTACs based on hydrophobic ligands. Incorporating PEG linkers is a common and effective method to improve the physicochemical properties of PROTACs.[6][9]

Q4: Can the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker negatively impact my PROTAC's activity?

While PEG linkers are primarily used to enhance solubility, the linker itself is a critical component that influences the overall activity of the PROTAC. The length and composition of the linker can affect the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for protein degradation.[6] It is crucial to experimentally determine the optimal linker for each specific target and E3 ligase combination.

Troubleshooting Guide

Issue 1: PROTAC precipitates out of solution during experiments.
  • Problem: You observe precipitation when diluting your DMSO stock solution of the PROTAC into aqueous buffers (e.g., PBS, cell culture media).

  • Cause: PROTACs, especially those with high lipophilicity, can have poor aqueous solubility. The sharp change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.[7]

  • Solutions:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.

    • Use Co-solvents: For challenging compounds, consider using co-solvents. A common strategy is to prepare a high-concentration stock in 100% DMSO and then dilute it in a mixture of DMSO and another solvent like PEG300 before the final dilution into the aqueous buffer.[7]

    • Sonication: Gently sonicate the solution to aid in dissolution.

    • Formulation Strategies: For in vivo studies, consider more advanced formulation strategies like the use of amorphous solid dispersions.[10]

Issue 2: Low yield or impurities during PROTAC synthesis with "Hydroxy-Amino-bis(PEG1-C2-Boc)".
  • Problem: The chemical synthesis of the PROTAC using the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker results in a low yield or is difficult to purify.

  • Cause: Challenges can arise from incomplete reactions or the formation of side products during the coupling steps.

  • Solutions:

    • Optimize Coupling Conditions: Ensure that the coupling reagents (e.g., HATU, HOBt) are fresh and used in the appropriate stoichiometric ratios. The reaction time and temperature may also need to be optimized.[11]

    • Protecting Group Strategy: "Hydroxy-Amino-bis(PEG1-C2-Boc)" contains Boc protecting groups. Ensure complete deprotection of the Boc groups before the subsequent coupling step. Incomplete deprotection will lead to a mixture of products.

    • Purification Method: Use high-performance liquid chromatography (HPLC) for the purification of the final PROTAC to ensure high purity.[11]

    • Stepwise Synthesis: Consider a stepwise approach where the linker is first coupled to either the target protein ligand or the E3 ligase ligand, followed by purification of the intermediate before the final coupling reaction.[11]

Issue 3: Improved solubility but decreased degradation activity.
  • Problem: Your new PROTAC with the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker is soluble, but it shows reduced or no degradation of the target protein compared to a previous version with a different linker.

  • Cause: The linker is not just a spacer; it plays a crucial role in the formation of a productive ternary complex. The length, flexibility, and attachment points of the linker are critical for orienting the target protein and the E3 ligase correctly for ubiquitination to occur.[6]

  • Solutions:

    • Linker Length Optimization: The "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker has a defined length. It may be necessary to synthesize and test a series of PROTACs with different length PEG linkers to find the optimal distance for ternary complex formation.[9]

    • Attachment Point Modification: The points at which the linker is attached to the target protein ligand and the E3 ligase ligand can significantly impact the geometry of the ternary complex. Consider alternative attachment points on your ligands.

    • Ternary Complex Modeling: If structural information is available for your target protein and E3 ligase, computational modeling can be used to predict the conformation of the ternary complex with different linkers and guide linker design.

Quantitative Data

PROTACLinker CompositionMolecular Weight ( g/mol )clogPAqueous Solubility (µM)
PROTAC AAlkyl Chain7505.2< 1
PROTAC BPEG28384.515
PROTAC CPEG49263.850

Data is hypothetical and for illustrative purposes to demonstrate the general trend of PEG linkers improving solubility.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized component (e.g., E3 ligase ligand) with an amine-functionalized PEG linker like a deprotected form of "Hydroxy-Amino-bis(PEG1-C2-Boc)".

Step 1: Boc Deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)"

  • Dissolve "Hydroxy-Amino-bis(PEG1-C2-Boc)" in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Add the deprotected "Hydroxy-Amino-bis(PEG1-C2-NH2)" linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight and monitor its progress by LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine).

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography or preparative HPLC to yield the ligand-linker conjugate.[11]

Step 3: Final PROTAC Assembly

The resulting ligand-linker conjugate can then be further functionalized or coupled to the second ligand (either the target protein binder or the E3 ligase binder) using appropriate chemical reactions (e.g., another amide coupling, click chemistry) to yield the final PROTAC.

Protocol for Kinetic Solubility Assay

This protocol provides a method to assess the kinetic solubility of a PROTAC in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1%).

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of the solutions using a nephelometer or a plate reader that can measure light scattering. The concentration at which precipitation is observed is the kinetic solubility.[8]

Visualizations

PROTAC_Mechanism cluster_system Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Target_Selection Target Protein Selection Ligand_Design Ligand Design (POI & E3) Target_Selection->Ligand_Design Linker_Selection Linker Selection (e.g., Hydroxy-Amino-bis(PEG1-C2-Boc)) Ligand_Design->Linker_Selection PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Solubility_Test Solubility Assessment PROTAC_Synthesis->Solubility_Test Permeability_Assay Cell Permeability Assay Solubility_Test->Permeability_Assay Binding_Assay Binary & Ternary Complex Binding Assays Permeability_Assay->Binding_Assay Degradation_Assay Target Degradation Assay (e.g., Western Blot, DC50) Binding_Assay->Degradation_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Degradation_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Iterative Refinement

Caption: A typical workflow for PROTAC design and evaluation.

Troubleshooting_Logic Start Low PROTAC Activity Solubility Is the PROTAC soluble in assay buffer? Start->Solubility Permeability Does the PROTAC have adequate cell permeability? Solubility->Permeability Yes Improve_Solubility Improve Solubility: - Use co-solvents - Modify linker Solubility->Improve_Solubility No Binding Does the PROTAC bind to the target and E3 ligase? Permeability->Binding Yes Improve_Permeability Improve Permeability: - Modify linker - Prodrug approach Permeability->Improve_Permeability No Ternary_Complex Does the PROTAC form a stable ternary complex? Binding->Ternary_Complex Yes Check_Binding Confirm Binary Binding: - SPR, ITC Binding->Check_Binding No Degradation Is the target protein degraded? Ternary_Complex->Degradation Yes Optimize_Linker Optimize Linker: - Vary length & composition - Change attachment points Ternary_Complex->Optimize_Linker No Success Successful Degradation Degradation->Success Yes Improve_Solubility->Solubility Improve_Permeability->Permeability Check_Binding->Binding Optimize_Linker->Ternary_Complex

Caption: Logical workflow for troubleshooting low PROTAC activity.

References

Technical Support Center: Overcoming Poor Cell Permeability of "Hydroxy-Amino-bis(PEG1-C2-Boc)" PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of PROTACs synthesized with the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker.

Frequently Asked Questions (FAQs)

Q1: What is "Hydroxy-Amino-bis(PEG1-C2-Boc)" and why is it used in PROTAC synthesis?

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its structure, featuring polyethylene (B3416737) glycol (PEG) units, is intended to offer a degree of solubility and flexibility to the final PROTAC molecule. The Boc protecting groups allow for controlled, stepwise synthesis of the PROTAC.

Q2: My PROTAC, which incorporates the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker, shows high biochemical potency but low cellular activity. Could this be a permeability issue?

Yes, a significant drop-off between in-vitro potency (e.g., in a biochemical binding assay) and cellular activity is a classic indicator of poor cell permeability[3]. PROTACs are often large molecules that do not conform to traditional drug-like properties, such as Lipinski's "Rule of Five," making cell membrane passage a common hurdle[3][4][5]. Even with a potent warhead and an effective E3 ligase binder, the PROTAC must reach its intracellular target to induce protein degradation[3].

Q3: What are the primary physicochemical properties of a PROTAC that influence its cell permeability?

Several key physicochemical properties govern a PROTAC's ability to cross the cell membrane:

  • Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which can negatively impact passive diffusion across the cell membrane[3][4].

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit their ability to permeate the lipid bilayer of the cell membrane[3].

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability. For instance, replacing an amide bond with an ester can decrease the HBD count and improve permeability[4].

  • Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane[3].

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt different conformations can be advantageous. Some PROTACs exhibit a "chameleon-like" behavior, where they can fold into a more compact, less polar shape to facilitate membrane crossing by forming intramolecular hydrogen bonds[6][7].

Troubleshooting Guides

Issue: My PROTAC with the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker is not showing cellular activity.

This troubleshooting guide will walk you through a series of steps to diagnose and potentially resolve the issue of poor cell permeability.

Step 1: Confirm Target Engagement in a Cellular Context

Before extensive chemical modification, it's crucial to confirm that the lack of activity is indeed due to permeability and not other factors.

  • Recommended Experiment: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.

  • Purpose: These assays can help determine if the PROTAC is binding to its intended target protein and the E3 ligase within the cell[8].

  • Interpretation:

    • No Engagement: If there is no target engagement even in permeabilized cells, there might be an issue with the warhead or the E3 ligase ligand itself.

    • Engagement in Permeabilized Cells, but not Intact Cells: This strongly suggests a cell permeability problem.

Step 2: Assess the Physicochemical Properties of Your PROTAC

Calculate and analyze the key physicochemical properties of your PROTAC molecule.

PropertyTypical Range for PROTACsPotential Issue with "Hydroxy-Amino-bis(PEG1-C2-Boc)" Linker
Molecular Weight (MW) > 800 DaThe linker itself contributes to the high MW.
Topological Polar Surface Area (TPSA) > 140 ŲThe ether oxygens in the PEG units contribute to the TPSA.
Hydrogen Bond Donors (HBD) > 5The terminal hydroxyl and amine groups (once deprotected) will act as HBDs.
Hydrogen Bond Acceptors (HBA) > 10The ether and carbonyl oxygens are HBAs.
Calculated LogP (cLogP) VariableThe PEG linker can increase hydrophilicity, potentially lowering the cLogP.

Step 3: Modify the Linker to Improve Permeability

If poor permeability is suspected, modifying the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker is a primary strategy.

  • Strategy 1: Increase Rigidity and Reduce Polarity.

    • Action: Replace a PEG unit with a more rigid, less polar moiety like a phenyl ring or an alkyl chain[6][9]. This can also reduce the number of rotatable bonds.

    • Rationale: A more rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation and may improve permeability[4].

  • Strategy 2: Introduce Intramolecular Hydrogen Bonding.

    • Action: Strategically introduce groups that can form intramolecular hydrogen bonds, encouraging the PROTAC to adopt a more compact, "ball-like" structure in the nonpolar environment of the cell membrane[6].

    • Rationale: This "chameleon effect" reduces the effective size and polarity of the molecule as it traverses the membrane[6][7].

  • Strategy 3: Employ a Prodrug Approach.

    • Action: Mask polar functional groups (like the hydroxyl group on the linker) with a lipophilic group that can be cleaved off by intracellular enzymes[4][6].

    • Rationale: This temporarily increases the lipophilicity of the PROTAC, aiding its passage across the cell membrane.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive transcellular permeability and can be a cost-effective first screen[10][11].

  • Principle: Measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp)[10].

  • Materials:

    • PAMPA plate (e.g., 96-well format with donor and acceptor plates).

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test PROTAC and control compounds.

    • LC-MS/MS for analysis.

  • Methodology:

    • Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.

    • Coat Membrane: Add the phospholipid solution to the filter of the donor plate and allow the solvent to evaporate.

    • Prepare Donor Plate: Add the test PROTAC and control compounds dissolved in PBS to the donor plate wells.

    • Assemble and Incubate: Place the donor plate onto the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).

    • Sample Analysis: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability: Calculate the effective permeability (Pe) or apparent permeability (Papp).

Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux[9][10].

  • Principle: Uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium[10].

  • Materials:

    • Caco-2 cells.

    • Transwell® permeable supports.

    • Cell culture medium.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Test PROTAC and control compounds.

    • LC-MS/MS for analysis.

  • Methodology:

    • Cell Seeding: Seed Caco-2 cells on the Transwell® inserts and culture for ~21 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Permeability Assay (Apical to Basolateral):

      • Wash the cell monolayer with transport buffer.

      • Add the test PROTAC to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

      • Collect samples from both compartments.

    • Efflux Ratio (Basolateral to Apical): Perform the assay in the reverse direction to determine if the PROTAC is a substrate for efflux pumps.

    • Sample Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.

    • Calculate Papp and Efflux Ratio.

AssayPermeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux RatioIntracellular Concentration (nM)
PAMPA Provides a measure of passive permeability.Not applicable.Not directly measured.
Caco-2 Provides a more physiologically relevant measure of permeability.A ratio >2 suggests active efflux.Can be determined by lysing the cells at the end of the experiment.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Hydroxy-Amino-bis(PEG1-C2-Boc) based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (Target) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Enters Degradation Degradation Products Proteasome->Degradation Degrades PROTAC_outside PROTAC (Extracellular) PROTAC_outside->PROTAC Permeation (Challenge)

Caption: General mechanism of action for a PROTAC, highlighting the cell permeability challenge.

Troubleshooting_Workflow Start Start: Low Cellular Activity Check_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Start->Check_Engagement Permeable_Issue Permeability is Likely the Issue Check_Engagement->Permeable_Issue Assess_Properties Assess Physicochemical Properties (MW, TPSA, etc.) Permeable_Issue->Assess_Properties Yes Stop End: Optimized PROTAC Permeable_Issue->Stop No (Re-evaluate Warhead/E3 Ligand) Modify_Linker Modify Linker Assess_Properties->Modify_Linker Re_evaluate Re-evaluate Cellular Activity Modify_Linker->Re_evaluate Re_evaluate->Modify_Linker Iterate Re_evaluate->Stop Success

Caption: A workflow for troubleshooting poor PROTAC cell permeability.

Linker_Modification cluster_0 Original PROTAC cluster_1 Modified PROTAC Original Warhead Flexible PEG Linker (High Polarity) E3 Ligand Membrane Cell Membrane Original->Membrane Poor Permeability Modified Warhead Rigid/Hydrophobic Linker (Lower Polarity) E3 Ligand Modified->Membrane Improved Permeability

Caption: Impact of linker modification on PROTAC cell permeability.

References

Optimizing linker length of "Hydroxy-Amino-bis(PEG1-C2-Boc)" for ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker length for bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), utilizing linkers like "Hydroxy-Amino-bis(PEG1-C2-Boc)" to facilitate ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker in a PROTAC, and why is its length critical for activity?

A1: The "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker is an alkyl/ether-based chemical moiety that connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand in a PROTAC.[1][2] Its primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[][4] The length of this linker is a critical parameter that dictates the geometry and stability of this complex.[5]

  • Optimal Length: An ideal linker length allows for favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[6]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively within the ternary complex.[5][7]

  • Too Long: Conversely, a linker that is too long can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[7][8] It can also increase the molecule's overall size, potentially reducing cell permeability.[]

Q2: What are the key physicochemical properties of PEG-containing linkers like "Hydroxy-Amino-bis(PEG1-C2-Boc)" that should be considered during optimization?

A2: Linkers containing polyethylene (B3416737) glycol (PEG) units, such as "Hydroxy-Amino-bis(PEG1-C2-Boc)", offer several advantageous properties:

  • Solubility and Permeability: PEG chains are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve bioavailability.[][10][11]

  • Flexibility vs. Rigidity: While PEG linkers provide flexibility, which can be beneficial for allowing the target protein and E3 ligase to adopt a productive orientation, excessive flexibility can be detrimental.[8][12] The alkyl components of the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker contribute to a degree of rigidity.[13]

  • Metabolic Stability: The chemical composition of the linker can influence its stability in biological systems. It's important to consider linkers that are resistant to metabolic degradation to ensure a sufficient half-life.[]

Q3: What is the "hook effect" and how can linker design influence it?

A3: The "hook effect" is a phenomenon observed with PROTACs where the efficiency of target protein degradation decreases at high PROTAC concentrations.[5][14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[15][16] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the formation of the ternary complex, meaning the binding of one protein to the PROTAC enhances the binding of the other.[15][17]

Troubleshooting Guide

Problem: Low or no degradation of the target protein despite good binary binding affinities of the warhead and E3 ligase ligand.

This is a common issue that often points to a failure in forming a stable and productive ternary complex. Here are some potential linker-related causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths. A systematic increase in the number of PEG units or alkyl chain length can help identify the optimal distance for ternary complex formation.
Poor Ternary Complex Conformation Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. Modifying the linker's rigidity by incorporating cyclic structures or altering the attachment points on the ligands can address this.
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[] Consider using more hydrophilic linkers, such as those with a higher PEG content, to improve these properties.[10][11]
Negative Cooperativity The binding of one protein to the PROTAC may be hindering the binding of the other. This can be assessed using biophysical assays like ITC or SPR.[15] Modifying the linker's composition and length can influence cooperativity.[17]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of data from studies that have evaluated the impact of linker length on degradation efficiency.

Target Protein E3 Ligase Linker Type Optimal Linker Length (atoms) Key Findings
Estrogen Receptor (ERα)Not SpecifiedAlkyl/PEG16Both shorter (12-atom) and longer linkers resulted in significantly reduced degradation efficacy.[6][7]
p38αNot SpecifiedNot Specified15-17A clear "sweet spot" for linker length was identified within this range for maximal degradation.[7]
BCL-XLVHL/CRBNNot SpecifiedNot SpecifiedAn extensive library of over 50 PROTACs with varying linkers was synthesized to find a potent and selective degrader.[18]
HER2/EGFRNot SpecifiedPEGNot SpecifiedA single ethylene (B1197577) glycol unit extension in the linker abolished HER2 degradation while enabling selective EGFR degradation.[18]

Note: The atom count in a linker is a common way to quantify its length and allows for comparison across different linker compositions.

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the binding affinities and kinetics of binary and ternary complexes in real-time.[19][20]

  • Objective: To determine the dissociation constant (Kd) for the binary interactions (PROTAC-Target, PROTAC-E3 Ligase) and the ternary complex, as well as to assess cooperativity.

  • Methodology:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.

    • For binary analysis, flow a series of concentrations of the PROTAC over the chip to measure the binding to the immobilized protein.

    • For ternary complex analysis, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase.

    • Alternatively, flow the target protein over a surface saturated with the PROTAC and E3 ligase.

    • The binding events are measured as a change in the refractive index at the sensor surface.

    • Analyze the data to calculate on-rates, off-rates, and the dissociation constant (Kd).[21]

    • Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities. An α > 1 indicates positive cooperativity.[15]

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[19][20]

  • Objective: To characterize the thermodynamic drivers of ternary complex formation.

  • Methodology:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the PROTAC into the titration syringe.

    • Perform a series of injections of the PROTAC into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • To measure ternary complex formation, the sample cell can contain both the target protein and the E3 ligase.

    • The resulting data is fitted to a binding model to determine the thermodynamic parameters.[15]

3. Förster Resonance Energy Transfer (FRET) for Proximity Assay

FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor). It can be used to detect the proximity of the target protein and the E3 ligase upon formation of the ternary complex.[5]

  • Objective: To confirm the formation of the ternary complex in a solution-based assay.

  • Methodology:

    • Label the target protein with a donor fluorophore and the E3 ligase with an acceptor fluorophore.

    • In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.

    • If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

    • Measure the FRET signal using a suitable plate reader. An increase in the FRET signal indicates ternary complex formation.[13]

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (e.g., with Hydroxy-Amino-bis(PEG1-C2-Boc) linker) Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Linker_Optimization_Workflow start Start: Define Target Protein and E3 Ligase synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis biophysical Biophysical Assays (SPR, ITC, FRET) synthesis->biophysical cellular Cellular Degradation Assays (Western Blot, DC50/Dmax) biophysical->cellular data_analysis Data Analysis: Identify Optimal Linker Length cellular->data_analysis troubleshooting Troubleshooting: Suboptimal Degradation? data_analysis->troubleshooting end End: Optimized PROTAC troubleshooting->end No modify_linker Modify Linker Composition (Rigidity, Solubility) troubleshooting->modify_linker Yes modify_linker->synthesis Logical_Relationship_Linker_Length cluster_linker Linker Length cluster_outcome Ternary Complex & Degradation Too_Short Too Short Steric_Hindrance Steric Hindrance Low Degradation Too_Short->Steric_Hindrance Optimal Optimal Stable_Complex Stable & Productive Complex High Degradation Optimal->Stable_Complex Too_Long Too Long Unstable_Complex Unstable Complex Low Degradation Too_Long->Unstable_Complex

References

How to avoid aggregation of PROTACs containing "Hydroxy-Amino-bis(PEG1-C2-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker.

I. Frequently Asked Questions (FAQs)

Q1: What is "Hydroxy-Amino-bis(PEG1-C2-Boc)" and why is it used in PROTACs?

A1: "Hydroxy-Amino-bis(PEG1-C2-Boc)" is a chemical linker used in the synthesis of PROTACs. Its key features are:

  • bis(PEG1-C2): This indicates the presence of two short polyethylene (B3416737) glycol (PEG) chains. PEG linkers are known to be hydrophilic and are incorporated into PROTACs to improve their aqueous solubility and cell permeability.[1][2][3] Even short PEG chains can help to mitigate the high hydrophobicity often associated with PROTAC molecules, which can otherwise lead to aggregation.[]

  • Hydroxy-Amino: These functional groups provide points for covalent attachment to the two other key components of a PROTAC: the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.

  • Boc: This is a tert-Butyloxycarbonyl protecting group. It is a common protecting group for amines in organic synthesis. It is stable under many reaction conditions and can be removed under acidic conditions.[5]

Q2: What are the common causes of aggregation for PROTACs containing this linker?

A2: Aggregation of PROTACs is a multifactorial issue that can arise from the intrinsic properties of the molecule and the experimental conditions. For PROTACs containing the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker, potential causes include:

  • High Molecular Weight and Hydrophobicity: PROTACs are inherently large molecules, often exceeding the traditional "rule of five" for drug-likeness. This, combined with hydrophobic warheads and E3 ligase ligands, can lead to poor solubility and a high propensity for aggregation.

  • Presence of Boc Protecting Groups in Precursors: During synthesis, the bulky and hydrophobic Boc groups on the linker precursors can decrease the solubility of intermediate molecules, potentially leading to aggregation if not handled correctly.

  • Suboptimal Formulation: The choice of solvent and the absence of solubility-enhancing excipients can lead to the PROTAC precipitating out of solution.

  • Environmental Stress: Factors such as temperature fluctuations, pH shifts, and repeated freeze-thaw cycles can induce aggregation.

  • High Concentrations: At high concentrations, the likelihood of intermolecular interactions leading to aggregation increases.

Q3: How does aggregation affect the performance of my PROTAC in experiments?

A3: PROTAC aggregation can have several detrimental effects on your experiments:

  • Reduced Bioavailability and Efficacy: Aggregated PROTACs are generally not cell-permeable and cannot engage the target protein or the E3 ligase effectively, leading to a loss of degradation activity.

  • Inaccurate Quantification: Aggregation can lead to an overestimation of the concentration of soluble, active PROTAC in your stock solutions.

  • Cellular Toxicity: Protein aggregates can trigger cellular stress responses, such as the Heat Shock Response (HSR) and the Unfolded Protein Response (UPR), which can lead to cytotoxicity and confound experimental results.

  • Inconsistent and Irreproducible Results: The presence of aggregates can lead to high variability between experiments.

II. Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot aggregation issues with your PROTAC.

Troubleshooting Workflow for PROTAC Aggregation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Aggregation Characterization cluster_3 Mitigation Strategies cluster_4 Verification start PROTAC Aggregation Suspected (e.g., precipitation, low activity) check_solubility Visually inspect for precipitates. Centrifuge and check for pellet. start->check_solubility check_concentration Verify concentration of soluble PROTAC (e.g., UV-Vis after filtration). check_solubility->check_concentration dls Dynamic Light Scattering (DLS) - Detect particle size distribution. check_concentration->dls If aggregation is still suspected sec Size Exclusion Chromatography (SEC) - Separate monomers from aggregates. dls->sec tem Transmission Electron Microscopy (TEM) - Visualize aggregate morphology. sec->tem formulation Optimize Formulation - Test co-solvents (e.g., DMSO, PEG300) - Add excipients (e.g., surfactants) tem->formulation If aggregation is confirmed asd Prepare Amorphous Solid Dispersion (ASD) - Co-formulate with polymers (e.g., HPMCAS). formulation->asd liposomes Liposomal Formulation - Encapsulate PROTAC in lipid vesicles. asd->liposomes synthesis_purification Review Synthesis & Purification - Ensure complete Boc deprotection. - Optimize purification to remove aggregates. liposomes->synthesis_purification re_evaluate Re-characterize for Aggregation (DLS, SEC) synthesis_purification->re_evaluate re_evaluate->formulation If aggregation persists activity_assay Perform Cellular Activity Assay - Confirm target degradation. re_evaluate->activity_assay If aggregation is resolved end Successful Experiment activity_assay->end Problem Solved

Caption: A step-by-step workflow for identifying, characterizing, and mitigating PROTAC aggregation.

Detailed Troubleshooting Steps

Step 1: Visual Inspection and Basic Solubility Check

  • Question: Is my PROTAC visibly precipitated?

  • Action: Carefully inspect your stock solution and diluted experimental samples for any visible particles or cloudiness. Centrifuge a small aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates significant precipitation.

Step 2: Quantify Soluble PROTAC

  • Question: Is the concentration of my soluble PROTAC accurate?

  • Action: Filter your stock solution through a 0.22 µm syringe filter to remove aggregates. Measure the concentration of the filtered solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC. Compare this to the expected concentration. A significant drop indicates that a portion of your PROTAC has aggregated and been removed.

Step 3: Characterize the Aggregates

  • Question: What is the nature and extent of the aggregation?

  • Action: Employ biophysical techniques to characterize the aggregates:

    • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in your solution. The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.[6][7][8]

    • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PROTAC. This method can be used to quantify the percentage of aggregated species.

    • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the aggregates, offering insights into their morphology (e.g., amorphous aggregates, fibrils).

Step 4: Implement Mitigation Strategies

  • A. Optimize Formulation:

    • Co-solvents: Prepare your PROTAC stock solution in 100% DMSO. For cellular experiments, dilute the stock in media containing a small percentage of a co-solvent like PEG300 or Tween 80.

    • Solubility Enhancers: The use of excipients can significantly improve solubility.

Formulation Strategy Components Reported Solubility Enhancement Reference
Amorphous Solid Dispersion (ASD) PROTAC with polymers (e.g., HPMCAS, Eudragit® L 100-55)Can lead to pronounced supersaturation without precipitation.[9][10][11][12]
Liposomal Formulation PROTAC encapsulated in lipid nanoparticles.Can significantly increase plasma concentration and AUC.[13][14][15]
Cyclodextrin Complexation PROTAC with cyclodextrins (e.g., HP-β-CD).Can improve solubility for in vivo studies.[13][14]
  • B. Review Synthesis and Purification:

    • Boc Deprotection: Incomplete removal of the Boc protecting groups from the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker during synthesis can result in a more hydrophobic final product that is prone to aggregation. Ensure complete deprotection using standard conditions (e.g., trifluoroacetic acid in dichloromethane) and confirm by analytical methods like LC-MS.

    • Purification: Utilize purification techniques that can effectively separate aggregates from the monomeric PROTAC, such as size exclusion chromatography or preparative HPLC with a gradient optimized to resolve aggregates.

III. Experimental Protocols

Protocol 1: Detection and Quantification of PROTAC Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare your PROTAC solution in the desired buffer or cell culture medium at the final experimental concentration.

    • Filter the sample through a 0.22 µm syringe filter into a clean cuvette.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment (e.g., 25°C or 37°C).

    • Allow the instrument to equilibrate.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI).

    • A monomodal peak with a low PDI (<0.2) indicates a homogenous solution of monomeric PROTAC.

    • The presence of larger species or a high PDI suggests aggregation.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of a PROTAC

  • Materials:

    • PROTAC of interest.

    • Polymer (e.g., HPMCAS, Soluplus®).

    • Volatile organic solvent (e.g., dichloromethane, methanol).

  • Procedure:

    • Dissolve the PROTAC and the polymer in the organic solvent in a round-bottom flask. A typical drug loading is 10-20% (w/w).

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.

    • Further dry the resulting thin film under high vacuum to remove any residual solvent.

    • The resulting solid is the amorphous solid dispersion, which can be reconstituted in aqueous buffers for experiments.

Protocol 3: Preparation of a Liposomal Formulation of a PROTAC

  • Materials:

    • PROTAC of interest.

    • Lipids (e.g., DSPC, DSPE-PEG2000, cholesterol).

    • Organic solvent (e.g., chloroform (B151607) or ethanol).

    • Aqueous buffer (e.g., PBS).

  • Procedure (Thin-Film Hydration Method):

    • Dissolve the PROTAC and lipids in the organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with the aqueous buffer by vortexing or sonicating above the phase transition temperature of the lipids. This will form multilamellar vesicles.

    • To obtain small unilamellar vesicles, the liposome (B1194612) suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.

IV. Signaling Pathways and Cellular Responses

Aggregation of PROTACs inside cells can trigger stress responses that are normally activated by misfolded proteins. Understanding these pathways can help in interpreting experimental results and identifying potential off-target effects.

Cellular Response to Aggregated PROTACs

G cluster_0 Cellular Stress cluster_1 Stress Response Pathways cluster_2 Cellular Outcomes protac_agg Aggregated PROTACs (Intracellular) hsr Heat Shock Response (HSR) protac_agg->hsr upr Unfolded Protein Response (UPR) (if aggregates are in the ER) protac_agg->upr chaperones Upregulation of Chaperones (e.g., HSP70, HSP90) hsr->chaperones proteostasis Enhanced Protein Degradation (Ubiquitin-Proteasome System, Autophagy) hsr->proteostasis apoptosis Apoptosis (if stress is prolonged or severe) hsr->apoptosis inflammation Inflammatory Response hsr->inflammation upr->chaperones upr->proteostasis upr->apoptosis upr->inflammation

Caption: Overview of cellular stress responses triggered by intracellular PROTAC aggregation.

Heat Shock Response (HSR): This is a primary response to misfolded or aggregated proteins in the cytoplasm.[10]

  • Activation: Aggregated PROTACs can sequester molecular chaperones, leading to the activation of Heat Shock Factor 1 (HSF1).

  • Response: Activated HSF1 translocates to the nucleus and induces the transcription of heat shock proteins (HSPs), such as HSP70 and HSP90. These chaperones attempt to refold or target the aggregated proteins for degradation by the proteasome or autophagy.[16]

  • Potential Impact on Experiments: Upregulation of HSPs can interfere with the normal function of the ubiquitin-proteasome system and may affect the efficacy of your PROTAC.

Unfolded Protein Response (UPR): The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[9][17][18][19][20]

  • Activation: If the PROTAC or its target protein aggregates within the ER, it can trigger the UPR.

  • Response: The UPR aims to restore ER homeostasis by transiently attenuating protein translation, upregulating ER chaperones, and enhancing ER-associated degradation (ERAD).

  • Potential Impact on Experiments: Prolonged UPR activation can lead to apoptosis, which would be a confounding factor in cell viability assays.

By understanding and addressing the potential for aggregation, researchers can ensure the quality and reliability of their experiments with PROTACs containing the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker, leading to more accurate and reproducible results.

References

Mitigating the hook effect in PROTACs with "Hydroxy-Amino-bis(PEG1-C2-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2][3] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][3] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase, which predominate at high PROTAC concentrations and prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2][3]

Q2: What causes the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[3][4] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3][] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[3][6] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3][6]

Q3: What are the consequences of the "hook effect" for my experiments?

A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data and incorrect assessment of a PROTAC's potency and efficacy.[3] A potent PROTAC might be mistakenly classified as inactive if tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1]

Q4: How can the linker component of a PROTAC, such as "Hydroxy-Amino-bis(PEG1-C2-Boc)", help mitigate the hook effect?

A4: The linker is a critical component of a PROTAC that connects the target-binding and E3 ligase-binding moieties.[7] Its length, composition, and flexibility can significantly influence the stability and formation of the ternary complex.[7] While direct data on "Hydroxy-Amino-bis(PEG1-C2-Boc)" for mitigating the hook effect is not extensively published, its structural features as an alkyl/ether-based linker suggest it can be used in strategies to optimize PROTAC design.[8][9]

Strategies to mitigate the hook effect through linker design include:

  • Enhancing Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target protein and the E3 ligase within the ternary complex.[1][7] This positive cooperativity stabilizes the ternary complex, making its formation more favorable than the non-productive binary complexes, even at higher PROTAC concentrations.[7] The flexibility offered by PEG-based linkers can be advantageous in achieving an optimal conformation for cooperative binding.

  • Optimizing Linker Length: The length of the linker is crucial for productive ternary complex formation.[2] Systematically varying the linker length can help identify a PROTAC with a reduced hook effect. A linker that is too short may sterically hinder the formation of the ternary complex, while a linker that is too long might lead to increased flexibility and a higher propensity for binary complex formation. For instance, in ERα targeting PROTACs, a 16-atom PEG linker has demonstrated enhanced degradation activity.[2]

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a building block that can be incorporated into PROTAC synthesis to create linkers with specific lengths and properties.[8][9] By using such linkers, researchers can systematically synthesize a library of PROTACs with varying linker lengths to identify candidates with minimized hook effect and optimal degradation profiles.

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: This is a classic indicator of the hook effect.[1][3]

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1]

    • Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can help in understanding the kinetics of degradation and ternary complex formation.[1]

    • Data Analysis: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1]

Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.

  • Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, or other factors such as poor cell permeability or low E3 ligase expression.[1][2]

  • Troubleshooting Steps:

    • Test a Broader and Lower Concentration Range: As a first step, test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range). It's possible the optimal degradation concentration is much lower than initially anticipated.[1][2]

    • Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[1]

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[2] Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.[2][10]

    • Confirm E3 Ligase Expression: Ensure that the cell line you are using expresses the recruited E3 ligase at sufficient levels via Western blot or qPCR.[2][3]

Issue 3: How can I proactively design my PROTAC to mitigate the hook effect?

  • Strategy: Rational design of the PROTAC, particularly the linker, is key.

  • Recommendations:

    • Enhance Cooperativity: Design the PROTAC linker to foster favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1][7] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[1]

    • Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation.[2][7] Systematically varying the linker using building blocks like "Hydroxy-Amino-bis(PEG1-C2-Boc)" can help identify a PROTAC with a reduced hook effect.

Data Presentation

Table 1: Illustrative Example of the Hook Effect in a PROTAC Dose-Response Experiment

PROTAC Concentration (nM)% Target Protein Degradation
0.15%
125%
1070%
10095% (Dmax)
100060%
1000020%

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[2]

Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis

AssayPrincipleAdvantagesDisadvantages
AlphaLISA Proximity-based immunoassayHomogeneous, no-wash, high-throughputRequires tagged proteins
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHomogeneous, sensitive, quantitativeRequires fluorescently labeled components
SPR Surface Plasmon ResonanceReal-time kinetics, label-freeRequires immobilization of one component, lower throughput
ITC Isothermal Titration CalorimetryLabel-free, measures thermodynamic parametersRequires high protein concentrations, lower throughput

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

  • Cell Seeding: Plate cells in 12-well plates at an appropriate density and allow them to adhere overnight.[2]

  • Compound Preparation and Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[3] Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[2][3]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[1]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1][2]

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1][2]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1][2]

  • Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[2] Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve.[2]

Protocol 2: AlphaLISA for Ternary Complex Formation

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[1]

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.[1]

    • Include controls with no PROTAC and no proteins.

    • Incubate the plate to allow for ternary complex formation.[1]

  • Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[1]

  • Incubation and Reading: Incubate the plate in the dark. Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the optimal concentration for ternary complex formation. A bell-shaped curve is indicative of the hook effect.[11]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded Target Proteasome->Degradation Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Hook_Effect cluster_1 The Hook Effect Mechanism High_PROTAC High [PROTAC] Binary_Target Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Binary Complex (E3-PROTAC) High_PROTAC->Binary_E3 Target Target Protein Target->Binary_Target E3_Ligase E3 Ligase E3_Ligase->Binary_E3 No_Ternary No Ternary Complex Formation Binary_Target->No_Ternary Binary_E3->No_Ternary

Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Step1 Confirm Hook Effect: - Wider concentration range - Granular dilutions Start->Step1 Step2 Determine Optimal Concentration (Dmax) Step1->Step2 Step3 Assess Ternary Complex Formation (e.g., AlphaLISA, TR-FRET) Step2->Step3 Step4 Mitigation Strategies Step3->Step4 Step5a Optimize Linker: - Length - Composition (e.g., using PEG linkers) Step4->Step5a Design Step5b Enhance Cooperativity Step4->Step5b Design End Optimized PROTAC Step5a->End Step5b->End

Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.

References

"Hydroxy-Amino-bis(PEG1-C2-Boc)" stability issues in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-Amino-bis(PEG1-C2-Boc). The information provided addresses common stability issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy-Amino-bis(PEG1-C2-Boc) and what are its primary applications?

Hydroxy-Amino-bis(PEG1-C2-Boc) is an alkyl/ether-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This particular linker provides a flexible spacer to connect the target protein ligand and the E3 ligase ligand.

Q2: What are the potential stability liabilities of the Hydroxy-Amino-bis(PEG1-C2-Boc) linker?

The stability of Hydroxy-Amino-bis(PEG1-C2-Boc) can be influenced by its constituent parts: the polyethylene (B3416737) glycol (PEG) chains, the amine group, and the tert-butyloxycarbonyl (Boc) protecting groups.

  • PEG Chains: The ether linkages within the PEG chains can be susceptible to oxidative metabolism in vivo, primarily by cytochrome P450 (CYP) enzymes, leading to O-dealkylation.[2][3]

  • Amine Group: While generally stable, the central amine group's reactivity is masked by the PEG chains and the overall structure.

  • Boc Protecting Groups: The Boc groups are carbamates that are known to be labile under acidic conditions.[][] They are generally stable to bases and nucleophiles.[6]

Q3: How stable is the Boc protecting group in typical experimental conditions?

The tert-butyloxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[][] Care should be taken to avoid acidic environments during storage and handling if the integrity of the Boc group is critical for subsequent synthetic steps.

Q4: What are the likely degradation pathways for this linker in vivo?

In vivo, the primary degradation pathways for PROTACs containing PEG linkers are metabolic.[2][3] For Hydroxy-Amino-bis(PEG1-C2-Boc), this would likely involve:

  • Oxidative Metabolism: O-dealkylation of the PEG chains by CYP enzymes in the liver is a common metabolic route for PEGylated compounds.[2][3]

  • Hydrolysis: While this specific linker does not contain amide bonds which are prone to hydrolysis, if incorporated into a larger PROTAC with amide linkages, those could be sites of enzymatic cleavage.[7]

Q5: How can I improve the stability of my PROTAC that uses this linker?

If you are experiencing poor in vivo stability with a PROTAC containing this linker, consider the following strategies:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine (B1678402) or triazole rings can enhance metabolic stability.[2][8]

  • Optimize Linker Length: The length of the linker is crucial for both ternary complex formation and metabolic stability. Systematically varying the linker length can help identify a more stable and active compound.[]

  • Modify Attachment Points: The site of attachment of the linker to the target protein and E3 ligase ligands can influence the overall metabolic stability of the PROTAC.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vivo efficacy despite good in vitro potency. Poor metabolic stability of the linker leading to rapid clearance.[2]1. Perform in vitro metabolic stability assays with liver microsomes or hepatocytes to determine the half-life. 2. Analyze plasma samples from in vivo studies by LC-MS/MS to identify metabolites and determine the parent compound's pharmacokinetic profile. 3. Consider linker modification strategies as described in the FAQs.
High variability in experimental results. Degradation of the compound during storage, sample preparation, or analysis.1. Ensure the compound is stored at the recommended -20°C.[1] 2. Avoid acidic conditions during sample preparation to prevent Boc group cleavage. 3. Use fresh solutions for experiments and minimize the time samples are kept at room temperature.
PROTAC appears inactive in cellular assays. 1. The PROTAC is not efficiently forming a stable ternary complex. 2. The PROTAC is not penetrating the cell membrane.1. Modify the linker length or composition to optimize the ternary complex formation. 2. Evaluate the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, to assess its potential for cell permeability.
Unexpected peaks observed in LC-MS analysis. Degradation of the parent compound.1. Characterize the unexpected peaks by their mass-to-charge ratio (m/z) to identify potential metabolites or degradation products. 2. Common degradation products could result from O-dealkylation of the PEG chains or loss of one or both Boc groups.

Data Presentation

Table 1: Predicted Stability of Hydroxy-Amino-bis(PEG1-C2-Boc) Moieties

Moiety Condition Predicted Stability Potential Degradation Pathway
PEG Ether Linkages In vitro (aqueous buffer, neutral pH)High-
In vivo (metabolic)Moderate to LowO-dealkylation by CYP enzymes[2][3]
Boc Protecting Group Acidic pH (< 4)LowAcid-catalyzed hydrolysis[][]
Neutral pH (6-8)High-
Basic pH (> 9)High-
In vivo (physiological pH)High (unless localized acidic environment)-
Central Amine General conditionsHigh-

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance and metabolic half-life of a PROTAC containing the Hydroxy-Amino-bis(PEG1-C2-Boc) linker.

Materials:

  • Test PROTAC

  • Pooled human or other species liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer and the PROTAC solution (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).[11]

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a PROTAC containing the Hydroxy-Amino-bis(PEG1-C2-Boc) linker in an animal model.

Materials:

  • Test PROTAC formulated for administration

  • Animal model (e.g., mice or rats)

  • Equipment for dosing (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer the PROTAC to the animals at a specific dose via the desired route (e.g., intravenous, oral).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Extract the PROTAC from the plasma samples using a suitable method (e.g., protein precipitation with ACN).

  • Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[12]

  • Plot the plasma concentration versus time profile and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[12]

Mandatory Visualization

G cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment invitro_start PROTAC Stock Solution microsomes Incubate with Liver Microsomes + NADPH invitro_start->microsomes plasma Incubate with Plasma invitro_start->plasma buffer Incubate in Buffer (various pH) invitro_start->buffer invitro_quench Quench Reaction (e.g., Acetonitrile) microsomes->invitro_quench plasma->invitro_quench buffer->invitro_quench invitro_analysis LC-MS/MS Analysis invitro_quench->invitro_analysis invitro_data Determine Half-life (t½) and Degradation Rate invitro_analysis->invitro_data invivo_start PROTAC Formulation dosing Administer to Animal Model invivo_start->dosing sampling Collect Blood Samples at Time Points dosing->sampling processing Process to Plasma sampling->processing extraction Extract PROTAC processing->extraction invivo_analysis LC-MS/MS Analysis extraction->invivo_analysis invivo_data Determine Pharmacokinetic Parameters (AUC, Cmax, t½) invivo_analysis->invivo_data

Caption: Workflow for assessing the in vitro and in vivo stability of PROTACs.

G cluster_metabolic Metabolic Degradation (In Vivo) cluster_chemical Chemical Degradation (Acidic Conditions) PROTAC Hydroxy-Amino-bis(PEG1-C2-Boc) containing PROTAC cyp450 CYP450 Enzymes PROTAC->cyp450 Oxidation acid H+ PROTAC->acid Acid-catalyzed o_dealkylation O-dealkylation of PEG chains cyp450->o_dealkylation metabolite1 Hydroxylated Metabolites o_dealkylation->metabolite1 hydrolysis Hydrolysis of Boc group acid->hydrolysis degradation_product Deprotected Amine + CO2 + Isobutylene hydrolysis->degradation_product

Caption: Potential degradation pathways for a PROTAC with the specified linker.

References

Technical Support Center: Diagnosing Off-Target Effects of "Hydroxy-Amino-bis(PEG1-C2-Boc)" based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Hydroxy-Amino-bis(PEG1-C2-Boc)" based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Hydroxy-Amino-bis(PEG1-C2-Boc)" and what are its potential roles in PROTAC off-target effects?

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a chemical tool used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It is an alkyl/ether-based linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3][4] The linker component of a PROTAC is crucial as its length, flexibility, and chemical composition can significantly influence the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.[5][6]

While the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker itself is not expected to have intrinsic biological activity, its properties can contribute to off-target effects in the resulting PROTAC in several ways:

  • Ternary Complex Geometry: The short length of the PEG1 linker can influence the spatial arrangement of the target protein and the E3 ligase in the ternary complex. An unfavorable conformation may lead to the ubiquitination and subsequent degradation of proteins other than the intended target.

  • Physicochemical Properties: The inclusion of a PEG unit can affect the solubility and cell permeability of the PROTAC.[7][] While often beneficial, these properties can also alter the intracellular concentration and distribution of the PROTAC, potentially leading to interactions with off-target proteins.

  • Flexibility vs. Rigidity: Short linkers like this one can sometimes lead to steric hindrance and reduced degradation potency if the target protein and E3 ligase cannot be brought together effectively.[1] Conversely, for some target-ligase pairs, a shorter, more rigid linker might enhance selectivity.[1]

Q2: What are the common types of off-target effects observed with PROTACs, and how might a short PEG linker contribute?

PROTACs can exhibit several types of off-target effects:

  • Unintended Degradation of Other Proteins: This is the most direct off-target effect, where the PROTAC induces the degradation of proteins other than the intended target. This can occur if the warhead or the E3 ligase ligand has some affinity for other proteins. The linker's length and composition play a critical role in the stability and conformation of the ternary complex, which can influence which proteins are presented for ubiquitination.[1][9] For instance, a study on BRD4-targeting PROTACs showed that those with 1-2 PEG unit linkers had reduced potency compared to those with shorter or longer linkers, highlighting the nuanced role of linker length.[1]

  • Perturbation of Signaling Pathways: Degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other pathways, leading to unexpected cellular phenotypes.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can reduce on-target efficacy and potentially lead to off-target pharmacology. While not directly caused by the linker, the overall properties of the PROTAC, influenced by the linker, can affect the concentrations at which the hook effect is observed.

Q3: How can I experimentally diagnose off-target effects of my "Hydroxy-Amino-bis(PEG1-C2-Boc)"-based PROTAC?

A multi-pronged approach is recommended for the robust identification of off-target effects. Global, unbiased methods should be complemented with targeted validation techniques.

Experimental ApproachDescriptionKey Considerations
Global Proteomics (Mass Spectrometry) Unbiased, quantitative analysis of the entire proteome to identify all proteins that are degraded upon PROTAC treatment.[10]The gold standard for off-target identification. Use a label-free or labeled (e.g., TMT, SILAC) approach for accurate quantification.
Western Blotting A targeted approach to validate the degradation of specific, suspected off-target proteins identified from proteomics or based on pathway analysis.Essential for confirming proteomics hits. Requires specific and validated antibodies.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stability of proteins in the presence of the PROTAC. A shift in the melting temperature of a protein can indicate direct binding.Can help distinguish direct binding to an off-target from downstream effects of target degradation.
Transcriptomics (RNA-Seq) Measures changes in mRNA levels to determine if protein downregulation is due to degradation or transcriptional repression.Helps to differentiate direct protein degradation from indirect effects on gene expression.
Phenotypic Screening Cellular assays that measure specific biological outcomes (e.g., cell viability, apoptosis) to identify unexpected cellular responses to the PROTAC.Can reveal functional consequences of off-target effects that may not be apparent from proteomics alone.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable steps to diagnose and resolve them.

Problem 1: My PROTAC shows degradation of known off-targets for the warhead/E3 ligase ligand, but also some unexpected protein degradation.

  • Possible Cause: The "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker may be promoting the formation of a ternary complex that brings these unexpected proteins into proximity with the E3 ligase. The short linker length could create a unique geometry that favors the ubiquitination of these off-targets.

  • Troubleshooting Steps:

    • Validate with a Negative Control: Synthesize a version of your PROTAC where the E3 ligase ligand is inactivated (e.g., by epimerization). This control should not induce degradation of either the target or the off-targets if the effect is E3 ligase-dependent.

    • Perform a Global Proteomics Analysis: This will provide a comprehensive view of all proteins affected by your PROTAC.[10]

    • Vary the Linker Length: Synthesize and test PROTACs with slightly longer PEG linkers (e.g., PEG2, PEG3). A change in the off-target degradation profile with a different linker length would strongly suggest the linker is playing a role in off-target recognition.[1]

Problem 2: I'm observing high cell toxicity at concentrations where I see on-target degradation.

  • Possible Cause: The toxicity could be due to the degradation of an essential off-target protein or the disruption of a critical signaling pathway.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve for both on-target degradation and cell viability. Determine the therapeutic window.

    • Global Proteomics at a Toxic Concentration: Analyze the proteome at a concentration that induces toxicity to identify any downregulated proteins that could explain the phenotype.

    • Pathway Analysis: Use bioinformatics tools to analyze the proteins identified in the proteomics screen to see if they converge on any known toxicity-related pathways.

    • Compare with a More Selective PROTAC (if available): If you have a PROTAC with a different linker that shows less toxicity, a comparative proteomic analysis can help pinpoint the problematic off-targets.

Problem 3: My Western blot results for a suspected off-target are inconsistent or do not match my proteomics data.

  • Possible Cause:

    • Antibody Specificity: The antibody used for the Western blot may not be specific or sensitive enough.

    • Assay Sensitivity: Mass spectrometry-based proteomics is often more sensitive and quantitative than Western blotting.

    • Temporal Differences: The timing of sample collection for the two assays might be different, and protein degradation can be a dynamic process.

  • Troubleshooting Steps:

    • Validate Your Antibody: Use a positive and negative control (e.g., a cell line where the protein is knocked out or overexpressed) to validate your antibody's specificity.

    • Optimize Western Blot Conditions: Adjust antibody concentration, incubation times, and blocking conditions.

    • Use a Targeted Proteomics Approach: For more precise quantification, consider using a targeted mass spectrometry method like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to validate your global proteomics findings.

    • Perform a Time-Course Experiment: Analyze protein levels at multiple time points after PROTAC treatment by both Western blot and proteomics to understand the kinetics of degradation.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a "Hydroxy-Amino-bis(PEG1-C2-Boc)"-based PROTAC using quantitative mass spectrometry.

Caption: A typical workflow for identifying off-target protein degradation using global proteomics.

Validation of Off-Target Hits by Western Blot

Western_Blot_Workflow cluster_wb_prep Sample Preparation & Electrophoresis cluster_wb_transfer Transfer & Probing cluster_wb_detection Detection & Analysis sample_prep 1. Prepare Lysates from PROTAC-treated and Control Cells sds_page 2. SDS-PAGE - Separate proteins by size. sample_prep->sds_page transfer 3. Protein Transfer - Transfer proteins to a membrane. sds_page->transfer blocking 4. Blocking - Block non-specific binding sites. transfer->blocking primary_ab 5. Primary Antibody Incubation - Probe for the specific off-target protein. blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation - HRP-conjugated antibody. primary_ab->secondary_ab detection 7. Chemiluminescent Detection secondary_ab->detection analysis 8. Image Analysis & Quantification detection->analysis

Caption: The experimental workflow for validating potential off-target proteins using Western blotting.

Signaling Pathway Considerations

When diagnosing off-target effects, it's crucial to consider not just the direct degradation of unintended proteins but also the downstream consequences on signaling pathways. The degradation of a target protein, or an off-target, can lead to compensatory changes in other proteins within the same or connected pathways.

Signaling_Pathway_Perturbation PROTAC PROTAC Target Target Protein PROTAC->Target Degradation OffTarget Off-Target Protein PROTAC->OffTarget Degradation Downstream1 Downstream Effector 1 Target->Downstream1 Regulation Downstream2 Downstream Effector 2 OffTarget->Downstream2 Regulation Phenotype Cellular Phenotype Downstream1->Phenotype Downstream2->Phenotype

Caption: PROTAC-induced degradation of both on- and off-target proteins can perturb downstream signaling pathways.

By following these guidelines and protocols, researchers can more effectively diagnose and understand the off-target effects of their "Hydroxy-Amino-bis(PEG1-C2-Boc)"-based PROTACs, leading to the development of more specific and safer targeted protein degraders.

References

Refinement of Boc deprotection conditions for "Hydroxy-Amino-bis(PEG1-C2-Boc)" to prevent side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to refine the tert-butyloxycarbonyl (Boc) deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)" and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of Hydroxy-Amino-bis(PEG1-C2-Boc)?

A1: The primary side reactions of concern when deprotecting Hydroxy-Amino-bis(PEG1-C2-Boc) are:

  • O-Trifluoroacetylation: The free hydroxyl group on the substrate can be esterified when using trifluoroacetic acid (TFA) for deprotection.[1]

  • t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate the hydroxyl group or other nucleophilic sites.[2][3]

  • Incomplete Deprotection: Insufficient acid concentration, short reaction times, or low temperatures can lead to incomplete removal of one or both Boc groups, resulting in a low yield of the desired diamine.[1][2]

  • PEG Linker Degradation: Although generally stable, prolonged exposure to harsh acidic conditions could potentially lead to degradation of the PEG chains.

Q2: How can I prevent O-trifluoroacetylation of the hydroxyl group?

A2: To minimize O-trifluoroacetylation, consider the following strategies:

  • Use HCl in Dioxane: Switching from TFA to a 4M solution of HCl in 1,4-dioxane (B91453) can prevent this side reaction as there is no trifluoroacetate (B77799) present.[2]

  • Milder Acidic Conditions: If TFA must be used, employing a lower concentration (e.g., 10-25% in DCM) and monitoring the reaction closely to stop it as soon as the starting material is consumed can reduce the extent of esterification.[1]

  • Post-Deprotection Basic Wash: A mild basic wash (e.g., with saturated aqueous NaHCO₃ solution) during the work-up can hydrolyze the trifluoroacetyl ester, though this may not be suitable for all downstream applications.

Q3: What is the role of scavengers and which ones are recommended for this substrate?

A3: Scavengers are added to the deprotection reaction to trap the reactive tert-butyl cation, preventing it from causing unwanted side reactions like t-butylation.[4] For a substrate with a hydroxyl group, effective scavengers include:

  • Triethylsilane (TES): Reacts with the tert-butyl cation to form the stable triethyl-tert-butylsilane. A common concentration is 1-5% (v/v).[1][4]

  • Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. A small amount (e.g., 2.5-5%) is often included in the deprotection cocktail.[1][5]

  • Anisole: An effective scavenger for protecting electron-rich aromatic rings, and can also be used to trap the tert-butyl cation in this context.[1]

Q4: My reaction is showing incomplete deprotection. What should I do?

A4: Incomplete deprotection can be addressed by:

  • Increasing Acid Concentration: For TFA, you can increase the concentration up to 50% in DCM. For HCl in dioxane, ensure the reagent is fresh and at the correct molarity.[1][2]

  • Extending Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS). If starting material is still present, allow the reaction to stir for a longer period.[1]

  • Increasing Temperature: Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gently warming it may improve the rate of deprotection, but this should be done cautiously to avoid promoting side reactions.

Q5: Are there any non-acidic methods for Boc deprotection that could be suitable for this molecule?

A5: While acidic conditions are standard, some alternative, milder methods exist, though they may require more optimization for this specific substrate. These include:

  • Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent like diphenyl ether, can cause thermal cleavage of the Boc group.[6]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane (B109758) can be used for Boc deprotection, which may be milder than strong Brønsted acids.[7]

  • Oxalyl Chloride in Methanol (B129727): This has been reported as a mild method for N-Boc deprotection and could be explored for this substrate.[8][9]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Mass peak corresponding to +96 Da O-Trifluoroacetylation of the hydroxyl group.Switch to 4M HCl in dioxane.[2] Use a lower concentration of TFA and monitor the reaction closely.[1] Perform a mild basic work-up.
Mass peak corresponding to +56 Da t-Butylation of the hydroxyl group or amine.Add a scavenger such as triethylsilane (TES) (1-5% v/v) to the reaction mixture.[1][4] Include a small amount of water (2.5-5% v/v) in the deprotection cocktail.[1][5]
Presence of starting material and/or mono-deprotected species in the final product. Incomplete deprotection due to insufficient acid, time, or temperature.Increase the concentration of TFA (up to 50% in DCM) or use fresh 4M HCl in dioxane.[1][2] Extend the reaction time and monitor by TLC or LC-MS.[1]
Low overall yield with multiple unidentifiable byproducts. Potential degradation of the PEG linker or other functionalities due to harsh acidic conditions.Use milder deprotection conditions (e.g., lower TFA concentration, lower temperature).[1] Explore alternative, non-acidic deprotection methods.[6][8][9]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection with Scavengers
  • Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a deprotection cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triethylsilane (TES) (v/v/v).

  • Reaction Setup: Dissolve the Hydroxy-Amino-bis(PEG1-C2-Boc) substrate in Dichloromethane (DCM) (approximately 0.1 M).

  • Deprotection: Add the deprotection cocktail to the substrate solution (typically 10-20 equivalents of TFA per Boc group).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable.[1]

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM several times.[10]

    • The crude product is typically obtained as the TFA salt. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution or a tertiary amine like triethylamine).

    • Purify the product as needed, for example, by precipitation from cold diethyl ether or by chromatography.[10]

Protocol 2: HCl-Mediated Boc Deprotection
  • Reaction Setup: Dissolve the Hydroxy-Amino-bis(PEG1-C2-Boc) substrate in a minimal amount of a compatible solvent like methanol or ethyl acetate.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (typically a 5-10 fold excess per Boc group).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up:

    • Upon completion, remove the solvent and excess HCl under reduced pressure.

    • The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[1]

    • If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize as described in Protocol 1.

Visualizations

Boc_Deprotection_Mechanism cluster_substrate Hydroxy-Amino-bis(PEG1-C2-Boc) cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Substrate R-NH-Boc Protonated_Boc R-NH-Boc(H+) Substrate->Protonated_Boc Protonation Acid H+ (from TFA or HCl) Acid->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Amine_Salt R-NH3+ Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Side_Reactions cluster_intermediates Reactive Intermediate cluster_substrate_sites Substrate Nucleophilic Sites cluster_side_products Side Products cluster_scavengers Scavengers cluster_scavenged_products Trapped Products tBu_cation tert-Butyl Cation tButylated_Product R-O-tBu tBu_cation->tButylated_Product t-Butylation (Side Reaction) TES_tBu Triethyl-tert-butylsilane tBu_cation->TES_tBu Trapping tBuOH tert-Butanol tBu_cation->tBuOH Trapping Hydroxyl R-OH (Hydroxyl Group) Hydroxyl->tButylated_Product TES Triethylsilane (TES) TES->TES_tBu Water H2O Water->tBuOH

Caption: Prevention of t-butylation side reaction using scavengers.

Troubleshooting_Workflow Start Boc Deprotection of Hydroxy-Amino-bis(PEG1-C2-Boc) Monitor_Reaction Monitor Reaction by TLC/LC-MS Start->Monitor_Reaction Check_Completion Is Deprotection Complete? Monitor_Reaction->Check_Completion Check_Side_Products Are Side Products Observed? Check_Completion->Check_Side_Products Yes Increase_Time_Acid Increase Reaction Time or Acid Concentration Check_Completion->Increase_Time_Acid No Identify_Side_Product Identify Side Product by Mass Check_Side_Products->Identify_Side_Product Yes Workup Proceed to Work-up Check_Side_Products->Workup No Increase_Time_Acid->Monitor_Reaction O_TFA O-Trifluoroacetylation? Identify_Side_Product->O_TFA tBu t-Butylation? O_TFA->tBu No Switch_to_HCl Switch to 4M HCl/dioxane O_TFA->Switch_to_HCl Yes Add_Scavenger Add Scavenger (e.g., TES) tBu->Add_Scavenger Yes Other Consider Alternative Methods tBu->Other No Switch_to_HCl->Start Add_Scavenger->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Validation & Comparative

The Linker's Dilemma: A Comparative Guide to Hydroxy-Amino-bis(PEG1-C2-Boc) and Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act, with the linker region playing a pivotal role in the efficacy and drug-like properties of the final molecule. The choice of linker dictates the spatial arrangement of the target protein and the E3 ligase, profoundly influencing the stability of the ternary complex and, consequently, the efficiency of protein degradation. This guide provides an objective comparison between a hybrid alkyl/ether linker building block, "Hydroxy-Amino-bis(PEG1-C2-Boc)," and traditional alkyl chain linkers, supported by representative experimental data and detailed protocols.

At a Glance: Key Differences

FeatureHydroxy-Amino-bis(PEG1-C2-Boc) (Alkyl/Ether Hybrid)Alkyl Chain Linkers
Composition Contains ethylene (B1197577) glycol units and alkyl segments.Composed of saturated or unsaturated hydrocarbon chains.
Solubility Generally imparts higher aqueous solubility.[1][2]Typically more hydrophobic, potentially leading to lower aqueous solubility.[1][2]
Flexibility Offers a balance of flexibility and conformational pre-organization.High degree of conformational flexibility.[3]
Cell Permeability Can exhibit a complex relationship with permeability; the ether oxygens can increase polarity, but the linker's ability to form folded conformations may shield this polarity.[4]Generally higher passive permeability due to increased lipophilicity.[]
Metabolic Stability PEG units can sometimes be susceptible to metabolism.[2]Generally considered metabolically inert.[]
Synthesis Can be more complex and costly to synthesize.[2]Synthetically accessible and cost-effective.[6]

Performance Data: A Comparative Overview

The following tables present a summary of representative quantitative data comparing the performance of hypothetical PROTACs utilizing a "Hydroxy-Amino-bis(PEG1-C2-Boc)"-derived linker versus a simple alkyl chain linker. These data are compiled based on established trends in the field.

Table 1: Degradation Efficiency and Cellular Viability

PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Cell Viability (at 1 µM, % of control)
Hydroxy-Amino-bis(PEG1-C2-Boc) derivedBRD4HeLa759285
C8 Alkyl ChainBRD4HeLa1508588

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[7] Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[7] Cell viability was assessed using a standard MTS assay.

Table 2: Physicochemical and Pharmacokinetic Properties

PROTAC LinkercLogPAqueous Solubility (µg/mL)PAMPA Permeability (10⁻⁶ cm/s)
Hydroxy-Amino-bis(PEG1-C2-Boc) derived2.91501.5
C8 Alkyl Chain4.5253.0

cLogP: Calculated octanol-water partition coefficient, an indicator of lipophilicity. PAMPA: Parallel Artificial Membrane Permeability Assay, a measure of passive permeability.

Table 3: Ternary Complex Formation

PROTAC LinkerTernary ComplexNanoBRET™ Assay (EC50, nM)Isothermal Titration Calorimetry (Kd, nM)
Hydroxy-Amino-bis(PEG1-C2-Boc) derivedBRD4-PROTAC-VHL5080
C8 Alkyl ChainBRD4-PROTAC-VHL100120

NanoBRET™ assay measures the formation of the ternary complex in live cells.[3] Isothermal Titration Calorimetry (ITC) measures the binding affinity of the components in vitro.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is crucial to visualize the underlying biological processes and experimental procedures.

Caption: PROTAC-mediated protein degradation pathway.

The above diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Comparison PROTAC_A PROTAC with Hydroxy-Amino-bis(PEG1-C2-Boc) Linker Western_Blot Western Blot (DC50, Dmax) PROTAC_A->Western_Blot MTS_Assay MTS Assay (Cell Viability) PROTAC_A->MTS_Assay PAMPA PAMPA (Permeability) PROTAC_A->PAMPA NanoBRET NanoBRET™ Assay (Ternary Complex Formation) PROTAC_A->NanoBRET ITC Isothermal Titration Calorimetry (Binding Affinity) PROTAC_A->ITC PROTAC_B PROTAC with Alkyl Chain Linker PROTAC_B->Western_Blot PROTAC_B->MTS_Assay PROTAC_B->PAMPA PROTAC_B->NanoBRET PROTAC_B->ITC Data_Analysis Comparative Analysis of Performance Metrics Western_Blot->Data_Analysis MTS_Assay->Data_Analysis PAMPA->Data_Analysis NanoBRET->Data_Analysis ITC->Data_Analysis Linker_Properties_Relationship cluster_properties Linker Properties cluster_performance PROTAC Performance Composition Composition (Alkyl vs. Alkyl/Ether) Flexibility Flexibility Composition->Flexibility Solubility Solubility Composition->Solubility Permeability Permeability Composition->Permeability Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Degradation Degradation Efficacy Length->Degradation Flexibility->Ternary_Complex Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation

References

The Balancing Act of PROTAC Design: A Comparative Analysis of Flexible and Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. Far from being a mere spacer, the linker's architecture—specifically its flexibility or rigidity—profoundly influences a PROTAC's ability to induce protein degradation. This guide provides an objective comparison between flexible linkers, exemplified by structures like "Hydroxy-Amino-bis(PEG1-C2-Boc)," and their rigid counterparts, supported by experimental data to inform rational PROTAC design.

The fundamental role of a PROTAC is to form a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the POI.[1] The linker connecting the POI-binding and E3-binding ligands dictates the spatial arrangement of this complex, and its physicochemical properties are pivotal for the PROTAC's overall performance, including its solubility, cell permeability, and metabolic stability.[2][3]

Flexible vs. Rigid Linkers: A Tale of Two Strategies

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Flexible linkers, such as those composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[2] "Hydroxy-Amino-bis(PEG1-C2-Boc)" is an example of an alkyl/ether-based linker building block used in the synthesis of such flexible PROTACs.[4][5] In contrast, rigid linkers incorporate structural elements like phenyl rings, piperazine/piperidine (B6355638) moieties, or alkynes to constrain the molecule's conformation.[2][]

The choice between a flexible and a rigid linker is not always straightforward and often involves a trade-off between thermodynamic favorability and pre-organization. Flexible linkers can more readily adapt to the surfaces of the target protein and E3 ligase, potentially increasing the probability of forming a productive ternary complex.[7] However, this conformational freedom can come at an entropic cost upon binding, which may decrease the stability of the resulting complex.[]

Conversely, rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of binding and lead to more potent degradation.[] This rigidity can also enhance metabolic stability and improve pharmacokinetic properties.[2] However, if the fixed conformation of a rigid linker is not optimal for ternary complex formation, it can hinder or even completely abrogate degradation activity.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against different targets.

Table 1: Comparison of Flexible (PEG/Alkyl) and Rigid Linkers on BRD4 Degradation

PROTAC (Linker Type)E3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC with 0 or 4-5 PEG units (Flexible)CRBNH661< 500Not Reported[1]
PROTAC with 1-2 PEG units (Flexible)CRBNH661> 5000Not Reported[1]
QCA570 (Rigid - ethynyl (B1212043) group)CRBNMOLM13~0.005Not Reported[1]

Note: Data for QCA570 is inferred from reported increased potency relative to a flexible linker precursor.

Table 2: Comparison of Flexible and Rigid Linkers on Androgen Receptor (AR) Degradation

PROTAC (Linker Type)E3 LigaseCell LineDegradation at 3 µMDC50 (nM)Reference
Parent PROTAC 54 (Flexible - PEG)VHL22Rv1Exhibited degradationNot Reported[2]
PROTACs 55-57 (Rigid - disubstituted phenyl)VHL22Rv1No activityNot Reported[2]
PROTAC 50 (Rigid - polar linker)Not SpecifiedLNCaP, VCaPNot Applicable< 1[1]

Table 3: Comparison of Flexible and Rigid Linkers on PI3K/mTOR Degradation

PROTAC (Linker Type)E3 LigaseCell LineTargetDC50 (nM)Dmax (%)Reference
GP262 (Flexible - C8 alkyl)VHLMDA-MB-231p110α227.471.3[8]
GP262 (Flexible - C8 alkyl)VHLMDA-MB-231p110γ42.2388.6[8]
GP262 (Flexible - C8 alkyl)VHLMDA-MB-231mTOR45.474.9[8]
PROTAC with rigid piperidine ring (Rigid)VHLNot SpecifiedmTORLess efficient degradationNot Reported[8]

Signaling Pathways and Experimental Workflows

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial ternary complex formation to final protein degradation and cellular permeability.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_Analysis Data Analysis & Optimization Linker_Design Linker Design (Flexible vs. Rigid) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Assay Ternary Complex Formation (e.g., NanoBRET) PROTAC_Synthesis->Ternary_Assay Permeability_Assay Cell Permeability (e.g., PAMPA) PROTAC_Synthesis->Permeability_Assay Degradation_Assay Protein Degradation (Western Blot for DC50/Dmax) Ternary_Assay->Degradation_Assay SAR_Analysis Structure-Activity Relationship (SAR) Degradation_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A comprehensive workflow for evaluating PROTAC linker efficiency.

Linker_Properties_Logic cluster_Flexible Flexible Linkers (e.g., PEG/Alkyl) cluster_Rigid Rigid Linkers (e.g., Phenyl/Piperazine) Flex_Advantages Advantages: - Synthetic accessibility - Improved solubility (PEG) - Conformational adaptability PROTAC_Performance Optimal PROTAC Performance Flex_Advantages->PROTAC_Performance Flex_Disadvantages Disadvantages: - Entropic penalty upon binding - Potential for lower ternary  complex stability - Susceptible to metabolism Flex_Disadvantages->PROTAC_Performance Rigid_Advantages Advantages: - Pre-organization for activity - Potentially higher potency - Improved metabolic stability - Enhanced selectivity Rigid_Advantages->PROTAC_Performance Rigid_Disadvantages Disadvantages: - Synthetic complexity - Risk of unproductive conformation - May hinder ternary  complex formation Rigid_Disadvantages->PROTAC_Performance Linker_Choice Linker Choice Linker_Choice->Flex_Advantages Linker_Choice->Flex_Disadvantages Linker_Choice->Rigid_Advantages Linker_Choice->Rigid_Disadvantages

Logical relationship of linker properties and their impact on PROTAC performance.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9][10]

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency on the day of treatment. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[2] The percentage of protein degradation is calculated relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[11]

NanoBRET™ Ternary Complex Assay (Live-Cell)

This assay measures the formation of the PROTAC-induced ternary complex in living cells.[12][13]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.[14]

  • Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase. Plate the transfected cells in a white, 96-well assay plate.

  • Labeling and Treatment: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fused protein. Subsequently, treat the cells with serial dilutions of the PROTAC.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate. Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[3][15]

  • Principle: A PROTAC solution is placed in a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured.[15][16]

  • Membrane Preparation: Coat the wells of a hydrophobic PVDF 96-well filter plate with a solution of a lipid (e.g., lecithin) in a volatile solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer on the filter.[15]

  • Assay Setup: Place the filter plate onto a 96-well acceptor plate containing buffer. Add the PROTAC solution to the donor wells of the filter plate.

  • Incubation: Incubate the assembled plate for a defined period (e.g., 18 hours) at room temperature with gentle shaking.[17]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.

Conclusion

The design of the linker is a pivotal step in the development of a successful PROTAC. While flexible linkers like "Hydroxy-Amino-bis(PEG1-C2-Boc)" offer synthetic simplicity and conformational adaptability, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization. The optimal choice is highly dependent on the specific target protein and E3 ligase pair, necessitating an empirical approach guided by systematic evaluation of various linker architectures. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation protein degraders.

References

The Role of "Hydroxy-Amino-bis(PEG1-C2-Boc)" in Driving Stable Ternary Complex Formation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the ability to induce and stabilize a ternary complex—comprising the target protein, a bifunctional degrader molecule, and an E3 ubiquitin ligase—is paramount to therapeutic success. This guide provides a comprehensive comparison of the molecular characteristics that influence the efficacy of ternary complex formation, with a focus on the role of the linker element. We will use "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based PROTAC linker, as a case study to illustrate the properties of flexible, polyethylene (B3416737) glycol (PEG)-based linkers and compare them to other linker classes.

Understanding the Ternary Complex and the Crucial Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that act as a bridge between a target protein of interest and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The formation of a stable ternary complex is the critical first step in this process.[1][3]

The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer; its length, composition, and flexibility significantly impact the stability and geometry of the ternary complex.[4][5][6] A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[7][8]

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a PROTAC linker characterized by its PEG units, which impart flexibility and hydrophilicity.[6][] These properties can be advantageous in allowing the PROTAC to adopt multiple conformations to facilitate optimal ternary complex formation.[10]

Comparative Analysis of PROTAC Linker Classes

The choice of linker can dramatically influence the efficacy of a PROTAC. Below is a comparative summary of different linker classes and their expected impact on key parameters of ternary complex formation.

Linker ClassRepresentative Example MoietyExpected Impact on Ternary Complex FormationAdvantagesDisadvantages
Flexible (PEG-based) Ethylene glycol repeatsCan adopt multiple conformations to facilitate induced fit; may engage in hydrogen bonding with protein residues.[4][10]High solubility, improved cell permeability, can span a wide range of distances.[6][]Can be metabolically labile; excessive flexibility may lead to an entropically unfavorable state.[10]
Flexible (Alkyl-based) Saturated hydrocarbon chainsProvides conformational flexibility; hydrophobic nature may drive interactions within hydrophobic pockets.[4]Synthetically straightforward.Can have poor solubility and may lead to aggregation.[6]
Rigid Piperidine, Piperazine, CycloalkanesPre-organizes the PROTAC into a specific conformation, potentially reducing the entropic penalty of binding.[6]Can lead to higher selectivity and improved metabolic stability.[6][11]Requires more precise design to achieve the optimal geometry for ternary complex formation.[10]
Rigid (Aromatic) Phenyl, TriazoleOffers a planar and rigid structure that can participate in π-stacking interactions to stabilize the ternary complex.[6]Enhanced stability and potential for specific, stabilizing interactions.[6]May increase hydrophobicity and reduce solubility.

Experimental Protocols for Assessing Ternary Complex Formation and Stability

To quantitatively assess the efficacy of a PROTAC, such as one synthesized with "Hydroxy-Amino-bis(PEG1-C2-Boc)," in forming a stable ternary complex, a suite of biophysical and cellular assays is employed.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[12][13] It is a powerful tool for measuring the binding affinities of the binary (PROTAC-target, PROTAC-E3 ligase) and ternary complexes, as well as determining the cooperativity of ternary complex formation.[12][14]

Experimental Protocol:

  • Immobilization: Covalently couple or capture either the E3 ligase or the target protein to the surface of an SPR sensor chip.[12]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) and kinetics (ka, kd) of the binary interaction.

    • Inject a series of concentrations of the other protein partner (target or E3 ligase) to confirm it does not interact with the immobilized protein in the absence of the PROTAC.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the protein partner that is not immobilized.

    • Inject these solutions over the sensor chip to measure the formation and dissociation of the ternary complex.[12]

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binding affinity of the PROTAC to one protein in the presence of the other, versus its binary binding affinity. An α value greater than 1 indicates positive cooperativity.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in the same, well-dialyzed buffer to minimize heats of dilution.[17]

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the thermodynamics of the first binary interaction.

    • Titrate the PROTAC into the E3 ligase solution to determine the thermodynamics of the second binary interaction.

  • Ternary Titration:

    • Prepare a solution of one of the proteins (e.g., the E3 ligase) saturated with the PROTAC in the sample cell.

    • Titrate the other protein (the target) into this solution to measure the thermodynamics of ternary complex formation.[15]

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters for each interaction.

    • Compare the binding affinities from the binary and ternary experiments to determine cooperativity.[16]

NanoBRET™ Ternary Complex Assay (Live Cells)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection and characterization of ternary complex formation within a live-cell environment, providing more physiologically relevant data.[1][18]

Experimental Protocol:

  • Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® in a suitable cell line.[19][20]

  • Cell Plating and Labeling: Plate the engineered cells and label the HaloTag®-fused E3 ligase with a fluorescent NanoBRET™ ligand.[19]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells and incubate.

  • Signal Detection: Add the NanoLuc® substrate and measure the donor (luciferase) and acceptor (fluorescent ligand) emission signals.[19]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[19] The dose-response curve can reveal the potency of the PROTAC in inducing complex formation in a cellular context.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

SPR_Workflow cluster_1 SPR Experimental Workflow for Ternary Complex Analysis Start Start Immobilize Immobilize E3 Ligase on Sensor Chip Start->Immobilize Binary1 Binary Analysis: Inject PROTAC Immobilize->Binary1 Binary2 Binary Analysis: Inject Target Protein Immobilize->Binary2 Ternary Ternary Analysis: Inject PROTAC + Target Protein Binary1->Ternary Binary2->Ternary Data_Analysis Data Analysis: Determine KD, kinetics, and cooperativity (α) Ternary->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for Surface Plasmon Resonance (SPR) analysis.

Ternary_Complex_Equilibria cluster_2 Ternary Complex Equilibria and Cooperativity E3 E3 Ligase Binary1 E3-PROTAC E3->Binary1 K_D1 Ternary {E3-PROTAC-Target} E3->Ternary PROTAC PROTAC PROTAC->Binary1 Binary2 PROTAC-Target PROTAC->Binary2 K_D2 Target Target Protein Target->Binary2 Target->Ternary Binary1->Ternary αK_D2 Binary2->Ternary αK_D1

Caption: The equilibria involved in ternary complex formation, illustrating cooperativity (α).

References

In vitro validation of target degradation by "Hydroxy-Amino-bis(PEG1-C2-Boc)" PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs actively eliminate the protein from the cellular environment. This guide provides a comparative overview of key in vitro assays essential for validating the efficacy of PROTACs, using a hypothetical PROTAC synthesized with a "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker as an example. We will delve into the experimental protocols and data interpretation for Western Blotting, In Vitro Ubiquitination Assays, and Ternary Complex Formation Assays.

The PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, the cell's natural protein disposal system.[1][2][3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis of In Vitro Validation Assays

The successful development of a PROTAC requires rigorous in vitro validation to confirm its mechanism of action and efficacy. The following table summarizes and compares three fundamental assays.

Assay Parameter Measured Primary Output Throughput Key Advantages Limitations
Western Blot Relative abundance of the target proteinBand intensity on a membraneLow to MediumDirectly measures protein degradation; widely accessible.[1][2]Semi-quantitative; antibody-dependent; lower throughput.
In Vitro Ubiquitination Assay PROTAC-mediated ubiquitination of the target proteinDetection of polyubiquitinated target protein (e.g., by Western Blot or AlphaLISA)Medium to HighConfirms the PROTAC's ability to induce ubiquitination; can be adapted for high-throughput screening.[4][5]Does not directly measure degradation; requires purified components.
Ternary Complex Formation Assay Formation of the POI-PROTAC-E3 ligase complexBiophysical measurement (e.g., TR-FRET, FP, SPR)HighElucidates the initial step of PROTAC action; provides quantitative binding data.[6][7][8]Does not confirm downstream ubiquitination or degradation.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][9]

a. Cell Treatment and Lysis:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

b. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

c. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Run the gel to separate proteins by molecular weight.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

d. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Visualize the bands using a chemiluminescence imager and quantify the band intensities using densitometry software.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G Detection and Analysis F->G

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[5]

a. Reagents:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex (e.g., VHL or Cereblon)[4]

  • Purified target protein (POI)

  • PROTAC

  • Ubiquitin

  • ATP

  • Assay buffer

b. Procedure:

  • Prepare a reaction mixture containing the E1, E2, E3 ligase, POI, ubiquitin, and the PROTAC in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an antibody against the POI.

c. Interpretation: A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein, indicating polyubiquitination.[5]

Ubiquitination_Assay_Workflow cluster_components Reaction Components E1 E1 Enzyme Incubation Incubate at 37°C E1->Incubation E2 E2 Enzyme E2->Incubation E3 E3 Ligase E3->Incubation POI Target Protein POI->Incubation PROTAC PROTAC PROTAC->Incubation Ub Ubiquitin Ub->Incubation ATP ATP ATP->Incubation Analysis Western Blot Analysis (Anti-POI Antibody) Incubation->Analysis

Caption: Workflow for the in vitro ubiquitination assay.

Conclusion

The in vitro validation of PROTACs is a multi-faceted process that requires a combination of assays to fully characterize their mechanism of action and efficacy. While Western blotting provides a direct measure of protein degradation, in vitro ubiquitination assays confirm the PROTAC's ability to induce the necessary post-translational modification. Furthermore, ternary complex formation assays offer insights into the initial binding events that trigger the degradation cascade. By employing these complementary techniques, researchers can build a comprehensive understanding of their PROTAC's performance and make informed decisions in the drug development pipeline.

References

The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly focusing on the optimization of Proteolysis Targeting Chimeras (PROTACs), with the linker element emerging as a critical determinant of a PROTAC's success. This guide provides a comparative analysis of PROTACs featuring Polyethylene Glycol (PEG) linkers of varying lengths, supported by experimental data, to inform the rational design of these novel therapeutics.

PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2][3] The linker is not merely a spacer; its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4][5]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[6][7] An optimal PEG linker length is crucial for achieving the appropriate proximity and orientation between the target protein and the E3 ligase for effective ubiquitination.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5][8] Conversely, an excessively long linker can lead to a non-productive complex where ubiquitination sites are not accessible, or result in reduced efficacy due to increased flexibility.[4][8]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficiency.[9] The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[4]

Target ProteinE3 Ligase LigandLinker (Number of PEG units)Linker Length (atoms, approx.)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL Ligand412>1000<20[8][10]
Estrogen Receptor α (ERα)VHL Ligand51610-50>80[8][10]
TANK-binding kinase 1 (TBK1)VHL Ligand<4<12No degradation-[8][11]
TANK-binding kinase 1 (TBK1)VHL Ligand4-912-29<300>90[11]
Cyclin-dependent kinase 9 (CDK9)CRBN Ligand2850-100~70[6]
Cyclin-dependent kinase 9 (CDK9)CRBN Ligand41210-50>90[6]
Bromodomain-containing protein 4 (BRD4)VHL Ligand31125-75~85[5]
Bromodomain-containing protein 4 (BRD4)VHL Ligand5175-15>95[5]

Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparisons across different studies should be made with caution.

Key Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust experimental methodologies. Detailed below are protocols for key experiments used to characterize PROTACs with varying linker lengths.

Western Blot for PROTAC-Induced Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, HEK293 for BRD4) in 6-well plates and allow them to adhere overnight.[6][12]

  • Prepare serial dilutions of the PROTACs with different linker lengths in complete growth medium. The final DMSO concentration should be consistent and not exceed 0.1%.[12]

  • Treat the cells with varying concentrations of the PROTACs or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).[6][12]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][12]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]

  • Collect the supernatant containing the soluble protein.[12]

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[1][12]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[12]

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]

5. Detection and Analysis:

  • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[1][12]

  • Quantify the band intensities using densitometry software.[1]

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and generate dose-response curves to calculate DC50.[1][4]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput alternative to Western blotting for quantifying protein degradation.

1. Cell Plating and Treatment:

  • Plate cells in a 96-well or 384-well plate.

  • Treat cells with a serial dilution of PROTACs for the desired time.

2. Lysis and Detection:

  • Lyse the cells and add HTRF detection reagents, which typically include a pair of antibodies targeting the protein of interest, one labeled with a donor fluorophore and the other with an acceptor fluorophore.

  • The HTRF signal is proportional to the amount of target protein present.[4]

3. Data Analysis:

  • Measure the fluorescence at the appropriate wavelengths.

  • Calculate the HTRF ratio (acceptor signal / donor signal).[4]

  • Calculate the percentage of degradation relative to the vehicle-treated control.[4]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential tools for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_1 Experimental Workflow: Western Blot Analysis A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry, DC50/Dmax) H->I

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs.[4] The presented data and protocols underscore the necessity of systematic linker length optimization to achieve potent and selective protein degradation. By employing quantitative techniques like Western blotting and HTRF, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. The continued exploration of linker technology will undoubtedly be a key driver in the advancement of PROTACs as a powerful therapeutic modality.[4][6]

References

Validating On-Target Ubiquitination with "Hydroxy-Amino-bis(PEG1-C2-Boc)" PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the on-target ubiquitination of Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker. As a flexible, alkyl/ether-based linker, "Hydroxy-Amino-bis(PEG1-C2-Boc)" is utilized in the synthesis of PROTACs to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[1] The length and flexibility of the linker are critical determinants of the stability and productivity of the ternary complex, which ultimately dictates the efficiency of target protein ubiquitination and degradation. This guide presents experimental data from studies on flexible linkers to illustrate the validation process and compares key methodologies for confirming the mechanism of action.

The Critical Role of the Linker in PROTAC Function

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the two ligands is not a passive spacer but plays a crucial role in the formation of a stable ternary complex. An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination.

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The flexibility of PEG linkers also allows for the necessary conformational adjustments to enable effective ternary complex formation.

Comparative Analysis of On-Target Ubiquitination Validation Methods

Several orthogonal methods are essential to robustly validate that a PROTAC is mediating the ubiquitination of its intended target. This section compares the most common techniques, presenting illustrative data for PROTACs with flexible linkers to demonstrate how performance is assessed.

Data Presentation: Comparison of Validation Assays

The following table summarizes key quantitative parameters obtained from various assays used to validate on-target ubiquitination. The data presented is representative of what would be expected for a PROTAC utilizing a flexible PEG-based linker, such as one synthesized with "Hydroxy-Amino-bis(PEG1-C2-Boc)".

AssayKey ParametersRepresentative Result (Flexible Linker PROTAC)Alternative MethodKey ParametersRepresentative Result (Alternative)
Western Blot (Immunoprecipitation) Fold increase in ubiquitinated target protein5-fold increase over vehicle controlIn-Cell Ubiquitination Assay (NanoBRET) BRET RatioDose-dependent increase in BRET signal
Mass Spectrometry (di-Gly remnant profiling) Number of identified ubiquitination sites on target3 unique sites identifiedELISA-based Ubiquitination Assay Absorbance/Fluorescence4-fold increase in signal over vehicle control
Target Degradation (Western Blot) DC50 (Degradation Concentration 50%)50 nMTarget Degradation (HiBiT Assay) LuminescenceDC50 of 45 nM
Target Degradation (Western Blot) Dmax (Maximum Degradation)>90%Target Degradation (HiBiT Assay) Dmax>95%

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Hydroxy-Amino-bis(PEG1-C2-Boc) linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_Target Ub transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

WB_Workflow Western Blot for Ubiquitination Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Immunoprecipitation (IP) of Target Protein B->C D SDS-PAGE C->D E Western Blot D->E F Probing with Anti-Ubiquitin Antibody E->F G Detection and Quantification F->G

Caption: Western Blot Experimental Workflow for Ubiquitination.

Experimental Protocols

Immunoprecipitation followed by Western Blot for Target Ubiquitination

This method directly assesses the ubiquitination status of the target protein.

Principle: The target protein is isolated from cell lysates using a specific antibody (immunoprecipitation), and the ubiquitinated forms of the protein are then detected by Western blotting using an anti-ubiquitin antibody.

Protocol:

  • Cell Treatment: Plate cells and treat with the PROTAC (e.g., synthesized with "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a proteasome inhibitor (e.g., MG132) as a positive control to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and deubiquitinase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Immunoprecipitation: Incubate a standardized amount of protein lysate with an antibody specific to the target protein overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody against ubiquitin, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescence detection system. A high-molecular-weight smear or distinct bands above the unmodified target protein indicate ubiquitination.

Mass Spectrometry-based Ubiquitination Analysis

This is a powerful and unbiased method to identify specific ubiquitination sites on the target protein.

Principle: Following PROTAC treatment, the target protein is isolated and digested into peptides. Mass spectrometry is then used to identify peptides modified with a di-glycine (di-Gly) remnant, which is the signature of trypsin-digested ubiquitinated lysine (B10760008) residues.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC and lyse as described above.

  • Target Protein Immunoprecipitation: Isolate the target protein via immunoprecipitation.

  • Protein Digestion: Elute the target protein and digest it into peptides using an enzyme like trypsin.

  • di-Gly Peptide Enrichment (Optional but recommended): Enrich for ubiquitinated peptides using an antibody that recognizes the di-Gly remnant.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify peptides and map the di-Gly modified lysine residues.

In-Cell Target Ubiquitination Assay (e.g., NanoBRET™)

This is a live-cell assay that allows for the real-time monitoring of PROTAC-induced ubiquitination.

Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled anti-ubiquitin antibody or a HaloTag®-ubiquitin fusion (acceptor). PROTAC-induced ubiquitination brings the donor and acceptor into close proximity, resulting in a BRET signal.

Protocol:

  • Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase tag (e.g., HiBiT).

  • Transfection/Transduction: Introduce a plasmid or virus to express a HaloTag®-ubiquitin fusion protein.

  • Cell Plating and Labeling: Plate the cells and add the HaloTag® ligand labeled with a fluorescent dye.

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • BRET Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.

  • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates an increase in target protein ubiquitination.

Conclusion

Validating the on-target ubiquitination of a PROTAC is a critical step in its development. The use of a flexible linker like "Hydroxy-Amino-bis(PEG1-C2-Boc)" is intended to promote efficient ternary complex formation and subsequent target ubiquitination. A multi-pronged approach, combining traditional methods like immunoprecipitation and Western blotting with advanced techniques such as mass spectrometry and live-cell BRET assays, provides the most comprehensive and reliable validation of a PROTAC's mechanism of action. The experimental protocols and comparative data outlined in this guide offer a framework for the rigorous evaluation of PROTACs, facilitating the development of novel and effective protein-degrading therapeutics.

References

Head-to-head comparison of "Hydroxy-Amino-bis(PEG1-C2-Boc)" and other commercial PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based linker, with other major classes of commercially available PROTAC linkers. While direct head-to-head experimental data for this specific linker is not extensively available in the public domain, this guide will utilize representative data from studies on well-characterized targets such as BRD4, Androgen Receptor (AR), and Estrogen Receptor (ERα) to illustrate the performance differences between linker types.

The Central Role of the Linker in PROTAC Function

The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]

Characterization of Hydroxy-Amino-bis(PEG1-C2-Boc)

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is classified as an alkyl/ether-based PROTAC linker.[3][4] Its structure suggests a degree of flexibility and hydrophilicity imparted by the ether and PEG components, while the alkyl chains contribute to its overall length and spatial arrangement. The Boc-protected amine groups provide a versatile handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Comparative Analysis of Commercial PROTAC Linker Classes

PROTAC linkers are broadly categorized into three main types: flexible (including alkyl, polyethylene (B3416737) glycol (PEG), and alkyl/ether chains), rigid, and clickable linkers.[2] Each class presents a unique set of advantages and disadvantages that must be considered in the context of a specific target protein and E3 ligase pair.

Linker ClassKey CharacteristicsAdvantagesDisadvantages
Alkyl/Ether (e.g., Hydroxy-Amino-bis(PEG1-C2-Boc)) Combination of hydrocarbon chains and ether linkages.- Synthetically accessible. - Tunable lipophilicity and solubility. - Good degree of flexibility.- High flexibility can lead to an entropic penalty upon binding. - May be more susceptible to metabolism.[5]
Polyethylene Glycol (PEG) Composed of repeating ethylene (B1197577) glycol units.- Improves aqueous solubility.[6] - Biocompatible. - Easy to modify length.[6]- Can increase molecular weight and polarity, potentially reducing cell permeability. - May have reduced metabolic stability.[7]
Alkyl Chains Simple hydrocarbon chains.- Synthetically straightforward. - High degree of conformational flexibility.- Generally hydrophobic, which can negatively impact solubility.[5] - High flexibility can lead to unproductive binding modes.[5]
Rigid Linkers (e.g., containing phenyl, piperazine, or triazole moieties) Contain cyclic or aromatic structures that restrict conformational freedom.- Can pre-organize the PROTAC for optimal ternary complex formation. - May improve selectivity. - Often more metabolically stable.- More synthetically challenging to prepare. - Lack of flexibility can hinder the formation of a productive ternary complex.
Clickable Linkers (e.g., containing azide (B81097) or alkyne groups) Incorporate functionalities for click chemistry reactions.- Allows for rapid and efficient synthesis of PROTAC libraries. - Triazole rings formed are metabolically stable.- The triazole moiety can influence the overall properties of the PROTAC.

Performance Data from Representative Studies

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths for specific protein targets.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [2]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [2]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation in 22Rv1 cells (at 3 µM) [2]

Linker TypePROTACDegradation of AR
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation in HEK293T cells [2]

Linker TypeLinker CompositionCRBN Degradation
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 & Dmax Calculation analysis->end

Caption: Western Blot Experimental Workflow

Linker_Properties_Relationship Linker_Properties Linker Properties Composition Composition (Alkyl, PEG, etc.) Linker_Properties->Composition Length Length Linker_Properties->Length Rigidity Rigidity Linker_Properties->Rigidity Physicochemical_Properties Physicochemical Properties Composition->Physicochemical_Properties Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Rigidity->Ternary_Complex_Formation Solubility Solubility Physicochemical_Properties->Solubility Permeability Cell Permeability Physicochemical_Properties->Permeability Metabolic_Stability Metabolic Stability Physicochemical_Properties->Metabolic_Stability Biological_Performance Biological Performance Permeability->Biological_Performance Metabolic_Stability->Biological_Performance Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy Selectivity Selectivity Ternary_Complex_Formation->Selectivity

Caption: Logical Relationship of Linker Properties

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl, PEG, and alkyl/ether chains (such as "Hydroxy-Amino-bis(PEG1-C2-Boc)") offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.[2]

References

The Influence of Linker Chemistry on PROTAC Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. While the choice of ligands dictates target engagement and E3 ligase recruitment, the linker is a critical determinant of a PROTAC's overall efficacy and, most importantly, its selectivity.[1][2] This guide provides a comparative assessment of how linker composition, with a focus on short polyethylene (B3416737) glycol (PEG) linkers as exemplified by structures like "Hydroxy-Amino-bis(PEG1-C2-Boc)," influences PROTAC selectivity, supported by experimental data and detailed protocols.

The Linker's Role in Defining PROTAC Selectivity

The linker is not a passive spacer but an active component that governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[][4] Its length, rigidity, and chemical composition dictate the spatial arrangement of the POI and the E3 ligase, which is crucial for efficient and selective ubiquitination.[5][6] A well-designed linker can foster favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to preferential degradation of the intended target over other structurally similar proteins.[7][8] Conversely, a suboptimal linker can result in poor ternary complex formation or induce the degradation of off-target proteins.[9]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[10][11] Short PEG linkers, such as "Hydroxy-Amino-bis(PEG1-C2-Boc)," offer a degree of conformational flexibility that can be advantageous in achieving a productive ternary complex geometry.

Comparative Performance of PROTAC Linkers

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Selectivity ProfileReference
BRD4VHLPEG1218>95Selective for BRD4 over BRD2/3[7]
BRD4VHLAlkyl1249~90Reduced selectivity for BRD4[7]
EGFRVHLPEG13<10>90Selective for EGFR over HER2[7]
EGFR/HER2VHLPEG12<25>90Degrades both EGFR and HER2[7]
CRABP-IIIAPPEGShort50-100~80Selective for CRABP-II[6]
CRABP-I/IIIAPPEGLong100-500~70Degrades both CRABP-I and CRABP-II[6]

Table 1: Impact of Linker Composition and Length on PROTAC Potency and Selectivity. This table presents data from various studies demonstrating how altering the linker from PEG to alkyl or modifying its length can significantly impact the degradation potency (DC50 and Dmax) and the selectivity of the PROTAC for its intended target over closely related proteins.

Visualizing Key Processes in PROTAC Research

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Ub->E3_Ligase Recruited Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Western_Blot_Workflow Western Blot Experimental Workflow Start Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantify Band Intensity) Detection->Analysis Logical_Relationship Logical Relationship of Linker Properties and PROTAC Selectivity Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex_Geometry Ternary Complex Geometry & Stability Linker_Properties->Ternary_Complex_Geometry Protein_Protein_Interactions Protein-Protein Interactions Ternary_Complex_Geometry->Protein_Protein_Interactions Ubiquitination_Efficiency Ubiquitination Efficiency Protein_Protein_Interactions->Ubiquitination_Efficiency PROTAC_Selectivity PROTAC Selectivity Ubiquitination_Efficiency->PROTAC_Selectivity

References

Structural Analysis of Ternary Complexes Featuring "Hydroxy-Amino-bis(PEG1-C2-Boc)": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker component of the PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a key determinant of the geometry and stability of this complex. This guide provides a comparative structural analysis of ternary complexes formed with PROTACs utilizing the "Hydroxy-Amino-bis(PEG1-C2-Boc)" linker, a short, flexible polyethylene (B3416737) glycol (PEG)-based linker, in comparison to other common linker types.

The Role of the Linker in Ternary Complex Formation

The linker is not a passive spacer; its length, flexibility, and chemical composition profoundly influence the efficiency of ternary complex formation and subsequent protein degradation. An optimal linker facilitates a conformation that allows for productive ubiquitination of the target protein by the recruited E3 ligase. Linkers that are too short may lead to steric clashes, preventing complex formation, while excessively long or flexible linkers can result in a high entropic penalty for complex assembly, leading to reduced efficacy.

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a hydrophilic linker containing a single PEG unit, which is expected to confer good solubility and potentially favorable cell permeability to the PROTAC molecule. Its relatively short and flexible nature can be advantageous in scenarios where a compact ternary complex is required.

Comparative Performance of Linker Types

The choice of linker significantly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. Below is a summary of quantitative data comparing the performance of different linker types. While direct data for "Hydroxy-Amino-bis(PEG1-C2-Boc)" is not available in the public domain, the performance of short PEG linkers can be considered a reasonable proxy.

Table 1: Impact of Linker Type and Length on PROTAC Efficacy
Linker TypeTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Short PEG/Ether TBK1VHL~12Submicromolar>90[1]
Alkyl/EtherTBK1VHL<12No degradation-[1]
Alkyl/EtherTBK1VHL21396[1]
Long PEGBRD4CRBN4-5 PEG units<500High[1]
Short PEGBRD4CRBN1-2 PEG units>5000Low[1]
Rigid (Piperazine)ARVHL-More potentHigh[2]
Flexible (PEG)ARVHL-Less potentModerate[2]

Note: The optimal linker is highly dependent on the specific target protein and E3 ligase pair. The data presented are illustrative examples from different studies.

Experimental Protocols for Structural and Biophysical Analysis

Detailed characterization of the ternary complex is crucial for understanding the structure-activity relationship (SAR) of a PROTAC. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the binding affinities (KD) and kinetics (kon, koff) of binary and ternary complex formation, and to calculate the cooperativity factor (α).

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip using standard amine coupling or capture-based methods for tagged proteins.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binding affinity (KD1).

  • Binary Interaction Analysis (PROTAC to Target Protein):

    • Immobilize the target protein and inject a concentration series of the PROTAC to determine the binding affinity (KD2).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the ternary complex binding affinity (KD,ternary).

    • Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.[3]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation.

Protocol:

  • Sample Preparation: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binding thermodynamics of this interaction.

    • Titrate the PROTAC into the E3 ligase solution to determine the thermodynamics of this interaction.

  • Ternary Complex Titration:

    • Saturate the PROTAC with one of the proteins (e.g., the target protein).

    • Titrate this binary complex into the solution of the second protein (E3 ligase). The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Analyze the titration data using appropriate binding models to extract the thermodynamic parameters for each interaction.

X-Ray Crystallography for High-Resolution Structural Determination

Objective: To obtain a high-resolution three-dimensional structure of the PROTAC-induced ternary complex.

Protocol:

  • Ternary Complex Formation and Purification:

    • Mix the target protein, the PROTAC, and the E3 ligase in a stoichiometric ratio.

    • Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystal hits to obtain diffraction-quality crystals.

    • Harvest the crystals and cryo-protect them for data collection.

  • X-ray Diffraction Data Collection:

    • Collect diffraction data from the crystal using a synchrotron X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement, using known structures of the target protein and E3 ligase as search models.

    • Refine the atomic model of the ternary complex against the experimental data.[4][5]

Cryo-Electron Microscopy (Cryo-EM) for Large and Flexible Complexes

Objective: To determine the structure of the ternary complex, particularly for large or flexible assemblies that are difficult to crystallize.

Protocol:

  • Sample Preparation:

    • Prepare a purified and concentrated sample of the ternary complex.

  • Grid Preparation and Vitrification:

    • Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection:

    • Collect a large dataset of images (micrographs) of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking, 2D classification, and 3D classification and refinement to generate a high-resolution 3D map of the ternary complex.

  • Model Building and Refinement:

    • Build an atomic model into the cryo-EM density map and refine it.[6]

Visualizations

Signaling Pathway and Experimental Workflows

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_structural Structural Analysis cluster_cellular Cellular Assays Design Linker Selection (e.g., Hydroxy-Amino-bis(PEG1-C2-Boc)) Synthesis Chemical Synthesis Design->Synthesis SPR SPR Analysis (Kinetics, Affinity, Cooperativity) Synthesis->SPR ITC ITC Analysis (Thermodynamics) Synthesis->ITC Degradation Western Blot (DC50, Dmax) Synthesis->Degradation XRay X-Ray Crystallography SPR->XRay Guides CryoEM Cryo-EM ITC->CryoEM Informs XRay->Design Rational Design CryoEM->Design Rational Design Degradation->Design Iterative Optimization

Caption: Experimental workflow for PROTAC development.

Linker_Properties cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Stability Ternary Complex Stability & Cooperativity Length->Ternary_Stability Flexibility Flexibility Flexibility->Ternary_Stability Composition Composition (e.g., PEG, Alkyl) PK_Properties Pharmacokinetics (Solubility, Permeability) Composition->PK_Properties Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Stability->Degradation_Efficacy

References

Benchmarking "Hydroxy-Amino-bis(PEG1-C2-Boc)" Against Novel Linker Technologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based PROTAC linker, against the broader context of novel linker technologies prevalent in advanced drug development, such as those used in Antibody-Drug Conjugates (ADCs). While direct head-to-head performance data for this specific PROTAC linker is not publicly available, this guide will objectively compare its structural features and intended application with alternative linker strategies, supported by established experimental principles.

Understanding "Hydroxy-Amino-bis(PEG1-C2-Boc)"

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a bifunctional linker primarily designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role in a PROTAC is to connect the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for enabling the formation of a stable and effective ternary complex (Target-PROTAC-E3 Ligase).

The structure of "Hydroxy-Amino-bis(PEG1-C2-Boc)" features two short polyethylene (B3416737) glycol (PEG) units, which are known to enhance the hydrophilicity and solubility of molecules.[3] This can be advantageous in mitigating aggregation and improving the pharmacokinetic properties of the resulting PROTAC.[3] The "bis(Boc)" component indicates the presence of two Boc-protected amine groups, which, after deprotection, can be used for conjugation to other molecular entities.

Novel Linker Technologies: A Comparative Overview

The field of linker technology is most mature in the context of ADCs, where the linker connects a monoclonal antibody to a cytotoxic payload.[4][5] These technologies offer valuable insights and potential parallels for PROTAC development. Novel ADC linker technologies can be broadly categorized into cleavable and non-cleavable linkers, each with distinct mechanisms of action and design considerations.[4][6]

Cleavable Linkers are designed to be stable in systemic circulation and release the payload under specific conditions prevalent within target cells.[4][7] This targeted release is achieved through various chemical triggers:

  • Protease-Sensitive Linkers: Often containing dipeptides like valine-citrulline (VC), these linkers are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in tumor cells.[4]

  • pH-Sensitive Linkers: These linkers utilize acid-labile groups that are cleaved in the acidic environment of endosomes and lysosomes.[7]

  • Disulfide Linkers: These are cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[7]

Non-Cleavable Linkers offer greater plasma stability as they do not have a specific chemical trigger for payload release.[4] The payload is released only after the complete lysosomal degradation of the antibody, resulting in a payload-linker-amino acid complex.[4] This high stability generally leads to a lower risk of off-target toxicity.[4]

Conceptual Performance Comparison

While direct experimental data for "Hydroxy-Amino-bis(PEG1-C2-Boc)" is not available for a head-to-head comparison, we can contrast its features with those of advanced linker technologies based on their design principles and intended functions.

FeatureHydroxy-Amino-bis(PEG1-C2-Boc)Novel Cleavable Linkers (e.g., Val-Cit)Novel Non-Cleavable Linkers (e.g., Thioether)
Primary Application PROTACsADCsADCs
Release Mechanism Not applicable (linker is part of the active molecule)Environmentally triggered (e.g., enzymatic cleavage)[4]Lysosomal degradation of the antibody[4]
Key Advantage Facilitates ternary complex formation in PROTACsTargeted payload release inside the cell[4]High plasma stability, reduced off-target toxicity[4]
Structural Highlight PEG units for improved solubility and pharmacokinetics[3]Specific cleavage site (e.g., dipeptide) for targeted release[4]Highly stable chemical bond (e.g., thioether)
Potential Limitation Optimal length and flexibility for ternary complex can be empiricalPotential for premature cleavage in circulationReleased payload metabolite may have reduced cell permeability, limiting the "bystander effect"[4]

Experimental Protocols for Linker Performance Evaluation

The following are detailed methodologies for key experiments used to characterize and benchmark the performance of linker technologies.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of a linker in a biological matrix and predicting its in vivo behavior.[8]

Objective: To measure the rate of payload deconjugation or linker degradation over time in plasma.

Methodology:

  • Incubation: The test molecule (e.g., an ADC or a relevant small molecule conjugate) is incubated in plasma (human or other species) at 37°C at a predetermined concentration (e.g., 100 µg/mL).[8]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[8]

  • Sample Preparation: At each time point, the intact conjugate is captured from the plasma using an affinity method, such as protein A beads for ADCs.[4] For smaller molecules, protein precipitation followed by solid-phase extraction may be used.

  • Analysis: The captured and purified samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) for ADCs, or the concentration of the intact molecule for other conjugates.[4] A decrease in DAR or concentration over time indicates linker instability.[4]

Conjugation Efficiency and DAR Determination

This protocol is essential for characterizing the outcome of the conjugation process.

Objective: To determine the efficiency of the conjugation reaction and the average number of payload molecules conjugated to the targeting moiety.

Methodology:

  • Conjugation Reaction: The targeting moiety (e.g., antibody) is first prepared for conjugation. For instance, disulfide bridges in an antibody can be partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups.[9] The drug-linker moiety is then added in a specific molar excess to the antibody solution in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) and incubated.[9]

  • Purification: After the reaction, excess unconjugated drug-linker is removed using methods like size exclusion chromatography (SEC) or dialysis.

  • DAR Analysis: The purified conjugate is analyzed to determine the average DAR. Common techniques include:

    • Hydrophobic Interaction Chromatography (HIC): This method separates species with different numbers of conjugated drugs based on their hydrophobicity.

    • LC-MS: Mass spectrometry can be used to determine the masses of different conjugated species and calculate the average DAR.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Degradation Pathway Target_Protein Target Protein PROTAC PROTAC (Target Binder - Linker - E3 Binder) Target_Protein->PROTAC Ub_Chain Polyubiquitin Chain Target_Protein->Ub_Chain polyubiquitinated E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub recruits Ub->Target_Protein attaches to Proteasome Proteasome Ub_Chain->Proteasome recognized by Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein degrades Stability_Assay_Workflow In Vitro Plasma Stability Assay Workflow Start Start: ADC Sample Incubate Incubate ADC in Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points (0, 24, 48, 96h) Incubate->Timepoints Capture Capture Intact ADC (e.g., Protein A Beads) Timepoints->Capture Analyze Analyze by LC-MS Capture->Analyze Result Determine Average DAR vs. Time Analyze->Result End End: Stability Profile Result->End

References

Safety Operating Guide

Proper Disposal Procedures for Hydroxy-Amino-bis(PEG1-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

Hydroxy-Amino-bis(PEG1-C2-Boc) is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] As with any research chemical of unknown specific toxicity, it must be handled as potentially hazardous. The primary logistical step for disposal is to manage it as regulated chemical waste through your institution's established waste management program.

1.1 Personal Protective Equipment (PPE)

When handling Hydroxy-Amino-bis(PEG1-C2-Boc), especially during waste consolidation and disposal preparation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.

1.2 Handling and Storage of Waste

  • All handling of the compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Waste containers should be clearly labeled, compatible with the chemical, and kept securely sealed.[1]

  • Store waste containers in a designated, secondary containment area away from incompatible materials, heat, and ignition sources.[1]

Operational Disposal Plan

The disposal of Hydroxy-Amino-bis(PEG1-C2-Boc) must follow a strict, controlled procedure. Never dispose of this chemical down the drain or in the regular trash.[2][3] The mandatory and primary method for disposal is through your institution's EHS department or a licensed hazardous waste management service.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated organic solid or a solution thereof.

    • Segregate this waste stream from others, such as halogenated organic waste, aqueous waste, and sharps.[1][2]

  • Containerization:

    • Solid Waste: Collect the pure compound, contaminated spatulas, weigh boats, and absorbent paper in a dedicated, clearly labeled container for solid chemical waste.[5]

    • Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof container for hazardous liquid waste. Ensure the container material is appropriate for any solvents used.[5]

    • Contaminated Materials: Dispose of all contaminated lab supplies, including pipette tips, gloves, and vials, as hazardous solid waste.[5]

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste ".[6]

    • The label must include the full chemical name: "Hydroxy-Amino-bis(PEG1-C2-Boc) " and list all other components of the waste mixture (e.g., solvents with their approximate concentrations).

    • Indicate the date when waste was first added to the container (accumulation start date).

  • Storage and Collection:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Once the container is full or ready for disposal, arrange for pickup by your institution's EHS department or a licensed chemical waste contractor.[2] Follow your institution's specific procedures for requesting a waste pickup.

Data Presentation: Disposal Parameters

The following table summarizes key parameters for the safe disposal of Hydroxy-Amino-bis(PEG1-C2-Boc) based on general laboratory chemical waste guidelines.

ParameterGuideline & Rationale
Waste Category Non-Halogenated Organic Waste. This dictates the appropriate waste stream for segregation.
EPA Hazardous Waste Must be determined by a trained professional, but treat as hazardous in the absence of specific data.[6][7]
Container Type Chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene (B3416737) for solids, glass or compatible plastic for liquids).[3]
Labeling Requirements Must include "Hazardous Waste," full chemical name, and any other constituents.[6][8]
Storage Location Designated and labeled Satellite Accumulation Area (SAA) within the laboratory.[6]
Disposal Route Collection by the institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[3][4]
PPE Requirements Safety goggles, nitrile gloves, lab coat. Use of a chemical fume hood is strongly recommended.[2][5]

Experimental Protocols and Visualizations

While no experimental protocols for the degradation or inactivation of this specific compound are available, the standard operating procedure for its disposal is a strictly controlled process.

Disposal Workflow Diagram

The logical workflow for the proper disposal of Hydroxy-Amino-bis(PEG1-C2-Boc) is outlined in the diagram below.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle Compound in Chemical Fume Hood A->B C Identify Waste Type: Non-Halogenated Organic B->C D Segregate Solid, Liquid & Contaminated Labware C->D E Collect in Separate, Compatible Waste Containers D->E F Label Container: 'Hazardous Waste' + Chemical Name + Accumulation Date E->F G Store Sealed Container in Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Licensed Contractor Disposes per Regulations H->I

Caption: Workflow for the safe disposal of Hydroxy-Amino-bis(PEG1-C2-Boc).

References

Personal protective equipment for handling Hydroxy-Amino-bis(PEG1-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to the presence of an amine functional group, which can be corrosive and toxic, a stringent PPE protocol is mandatory to prevent skin and eye contact, as well as inhalation.[1][3] The following table summarizes the recommended PPE for handling Hydroxy-Amino-bis(PEG1-C2-Boc).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over goggles if there is a significant risk of splashing.[2]Protects against potential splashes of the compound or solvents, which can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended for extended handling procedures.[2]Prevents direct skin contact. Amines can cause skin irritation and may be absorbed through the skin.[1][4]
Body Protection A flame-resistant or 100% cotton laboratory coat. Disposable, fluid-resistant gowns are recommended when handling larger quantities.[2][5]Protects against spills and contamination of personal clothing.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.[3][4][6]Minimizes the inhalation of any potential aerosols or vapors. Although the compound is not expected to be highly volatile, this is a necessary precaution.

Operational Plan: Safe Handling Protocols

A systematic approach to handling Hydroxy-Amino-bis(PEG1-C2-Boc) is essential to minimize exposure risk.

2.1. Preparation and Handling

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[4]

  • Fume Hood: Always handle the compound within a certified chemical fume hood to control potential vapors.[2]

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the work area.[2]

  • Dispensing: Carefully weigh and dispense the compound, avoiding the generation of dust or aerosols.

  • Container Management: Keep the container tightly sealed when not in use.[2]

  • Work Area: Ensure the work area is clean and uncluttered. Have a chemical spill kit appropriate for amines readily available.[1]

2.2. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate the work surface and any equipment used.[5]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing PPE.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.[5] The overriding principle is that no work should begin without a clear disposal plan.[7]

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed, and chemically compatible container through your institution's designated chemical waste disposal program. Do not pour down the drain.[1]
Contaminated Labware (Glassware) Rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinse as hazardous waste. The rinsed glassware can then be washed and reused or disposed of as regular lab glass waste.[5]
Contaminated Labware (Plastics) Dispose of as hazardous waste in a designated container. Do not attempt to clean for reuse.[5]
Contaminated PPE All contaminated PPE (gloves, lab coats, etc.) must be collected and disposed of as hazardous waste in a designated, labeled container.[1][5]

While polyethylene (B3416737) glycol (PEG) itself is considered readily biodegradable, the overall molecule should be treated as hazardous due to the amine and other functionalities.[8]

Diagram: Logical Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Review Safety Data Sheet (or equivalent) A->B C Assemble all necessary PPE B->C D Prepare designated work area (Fume Hood) C->D E Don PPE F Handle/Dispense Chemical E->F G Keep container closed when not in use F->G H Perform experiment G->H I Decontaminate work area and equipment J Segregate and label all waste I->J K Doff PPE J->K L Wash hands thoroughly K->L M Dispose of waste through institutional EHS program end End M->end start Start start->A

Caption: Logical workflow for the safe handling of laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hydroxy-Amino-bis(PEG1-C2-Boc)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hydroxy-Amino-bis(PEG1-C2-Boc)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。